molecular formula C8H7O3- B1232891 2-Methoxybenzoate

2-Methoxybenzoate

Cat. No.: B1232891
M. Wt: 151.14 g/mol
InChI Key: ILUJQPXNXACGAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

O-methylsalicylate is conjugate base of O-methylsalicylic acid. It is a conjugate base of an O-methylsalicylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-methoxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

ILUJQPXNXACGAN-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)[O-]

Synonyms

2-methoxybenzoate
2-methoxybenzoic acid
2-methoxybenzoic acid, sodium salt
o-anisic acid
o-methoxybenzoic acid

Origin of Product

United States

Foundational & Exploratory

The Electronic & Steric Matrix of 2-Methoxybenzoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical analysis of the electronic and steric perturbations introduced by the ortho-methoxy group in benzoate systems. It is designed for medicinal chemists and structural biologists requiring a mechanistic understanding of substituent effects beyond standard Hammett correlations.

Part 1: The Ortho-Effect Paradox

In classical physical organic chemistry, the methoxy group (-OCH₃) is defined by two competing vectors:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the

    
    -framework, stabilizing anions (increasing acidity).
    
  • Resonance Donation (+R): The oxygen lone pair donates electron density into the

    
    -system, destabilizing anions (decreasing acidity).
    

In the para position (4-methoxybenzoic acid), the +R effect dominates, rendering the compound significantly less acidic than benzoic acid (pKa 4.47 vs. 4.20). However, 2-methoxybenzoic acid (pKa 4.09) presents a distinct anomaly: it is more acidic than benzoic acid.

The Mechanism: Steric Inhibition of Resonance (SIR)

The acidity of 2-methoxybenzoic acid cannot be explained by electronic effects alone. The proximity of the bulky methoxy group to the carboxyl moiety introduces a steric clash (Van der Waals repulsion).

To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring. This conformational change has a profound electronic consequence: it decouples the


-system. 
  • Planar Conformation (Hypothetical): The carboxyl group would receive electron density via resonance (+R) from the methoxy group, destabilizing the carboxylate anion.

  • Twisted Conformation (Real): The resonance pathway is broken. The orbital overlap required for +R donation is lost. Consequently, the Inductive Withdrawal (-I) of the oxygen atom becomes the sole dominant electronic factor.

This explains why the pKa of 2-methoxybenzoic acid (4.09) is nearly identical to 3-methoxybenzoic acid (4.09), where resonance is geometrically impossible.

Visualization of the Ortho-Effect

The following diagram illustrates the competition between resonance and sterics, leading to the observed acidity.

OrthoEffect Benzoic Benzoic Acid (Reference) Para 4-Methoxy (Para) Benzoic->Para Substituent Effect Ortho 2-Methoxy (Ortho) Benzoic->Ortho Substituent Effect Resonance Resonance (+R) Dominates Para->Resonance Planar Geometry Allows overlap Steric Steric Inhibition of Resonance (SIR) Ortho->Steric Steric Clash Twists Bond Para_Result Weaker Acid Resonance->Para_Result Destabilized Anion (Higher pKa: 4.47) Inductive Inductive (-I) Dominates Steric->Inductive Decouples Pi-System Ortho_Result Stronger Acid Inductive->Ortho_Result Stabilized Anion (Lower pKa: 4.09)

Figure 1: Mechanistic divergence of ortho vs. para methoxy substitution. SIR decouples resonance, isolating the inductive effect.

Part 2: Quantitative Analysis & Data

The failure of the standard Hammett equation for ortho substituents necessitates a direct comparison of thermodynamic constants.

Table 1: Comparative Acidity and Chemical Shift Data
CompoundStructurepKa (aq, 25°C)

pKa (vs Benzoic)
Dominant Effect
Benzoic Acid Ph-COOH4.200.00Reference
4-Methoxybenzoate p-OMe4.47+0.27Resonance (+R)
3-Methoxybenzoate m-OMe4.09-0.11Inductive (-I)
2-Methoxybenzoate o-OMe4.09 -0.11 Inductive (-I) via SIR
2-Nitrobenzoate o-NO₂2.17-2.03-I and -R (Strong)

Note: The similarity between 2-OMe and 3-OMe confirms that the ortho-methoxy group acts purely inductively due to the loss of conjugation.

Part 3: Experimental Validation Protocols

To validate these electronic effects in a drug development context (e.g., optimizing solubility or receptor binding), two self-validating protocols are recommended.

Protocol A: High-Precision Potentiometric Titration

This protocol determines the precise pKa, validating the SIR effect.

Reagents:

  • Analyte: 2-methoxybenzoic acid (>99% purity).

  • Titrant: 0.1 M KOH (CO₂-free, standardized against KHP).

  • Solvent: 0.1 M KCl (ionic strength adjustor).

Workflow:

  • Calibration: Calibrate pH electrode using buffers at pH 4.01 and 7.00 at 25.0°C ± 0.1°C.

  • Dissolution: Dissolve 0.5 mmol analyte in 50 mL 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Titration: Add KOH in 0.05 mL increments. Record pH after stabilization (<0.1 mV drift/30s).

  • Data Processing: Plot the first derivative (

    
    ) to find the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
    
    • Self-Validation: The titration curve must be monophasic. If pKa deviates >0.1 units from literature (4.09), check for CO₂ contamination in titrant.

Protocol B: 1H-NMR Conformational Analysis

This protocol assesses the electron density shielding, providing evidence of the "twist."

Rationale: If the ring is twisted, the ortho protons will experience different shielding cones compared to a planar system.

NMR_Workflow Sample Sample Prep: 10mg in DMSO-d6 Acquisition Acquisition: 1H-NMR (400 MHz+) 32 Scans, 298K Sample->Acquisition Processing Processing: Reference to TMS (0.00 ppm) Acquisition->Processing Analysis Analysis: Observe Chemical Shift of H-6 (Ortho to COOH) Processing->Analysis Decision Compare to Benzoic Acid H-2/6 Analysis->Decision Result1 Upfield Shift: Shielding due to Twist (SIR Confirmed) Decision->Result1 < 7.9 ppm Result2 Downfield Shift: Deshielding (Planar/Anisotropy) Decision->Result2 > 8.0 ppm

Figure 2: NMR workflow to detect conformational twisting via chemical shift perturbation.

Part 4: Implications for Drug Design

Understanding the electronic profile of the 2-methoxy group allows for precise tuning of lead compounds:

  • Bioisosterism: The this compound moiety is a bioisostere for 2-chlorobenzoate (similar steric bulk, electron-withdrawing) but with higher polarity.

  • Metabolic Stability: The twisted conformation protects the carbonyl carbon from nucleophilic attack, potentially increasing the half-life of ester prodrugs derived from this scaffold.

  • Solubility: The increased acidity (lower pKa) means the drug will be ionized at a lower pH compared to para-analogs, improving solubility in the upper GI tract.

References

  • Ortho Effect and Steric Inhibition of Resonance. A to Z Chemistry. [Link]

  • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

  • Hammett Equation and Substituent Constants. Wikipedia. [Link]

  • pKa Data for Benzoic Acid Derivatives. Bordwell pKa Table (Evans). [Link]

An In-Depth Technical Guide to the pKa and Ionization of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), this value is paramount, profoundly influencing solubility, membrane permeability, protein binding, and overall pharmacokinetic behavior.[1][2] This guide provides a comprehensive examination of 2-methoxybenzoic acid (o-anisic acid), a substituted aromatic carboxylic acid. We will explore the intricate structural and electronic factors that determine its pKa, with a special focus on the "ortho effect." Furthermore, this document details robust, field-proven experimental methodologies for accurate pKa determination, including potentiometric titration and UV-Vis spectrophotometry, offering insights into the causality behind critical protocol steps. The objective is to equip researchers and drug development professionals with the theoretical knowledge and practical protocols necessary to understand and accurately measure this critical molecular property.

Introduction: The Central Role of pKa in Drug Development

2-Methoxybenzoic acid is an organic compound featuring a carboxylic acid group and a methoxy group attached to a benzene ring at adjacent (ortho) positions. As with most drug candidates, which are typically weak acids or bases, its degree of ionization in physiological systems is a critical determinant of its therapeutic efficacy.[1]

The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship[3][4]:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [HA] is the concentration of the non-ionized, protonated acid.

  • [A⁻] is the concentration of the ionized, conjugate base.

From this relationship, it is clear that when the pH of the environment equals the pKa of the compound, the concentrations of the ionized and non-ionized species are equal. The non-ionized form is generally more lipophilic and thus more readily permeates biological membranes, whereas the ionized form is typically more water-soluble.[5][6] An accurate pKa value is therefore indispensable for:

  • Predicting solubility and dissolution rates in formulation development.[2]

  • Modeling drug absorption across the gastrointestinal tract.[5]

  • Understanding drug distribution and binding to plasma proteins.[1]

  • Ensuring regulatory compliance for new chemical entities.[1]

Theoretical Framework: Unraveling the Acidity of 2-Methoxybenzoic Acid

The acidity of a substituted benzoic acid is a nuanced interplay of inductive effects, resonance effects, and, particularly for ortho-substituted compounds, unique spatial interactions.

Electronic Effects of the Methoxy Group
  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative, pulling electron density away from the benzene ring through the sigma bond. This electron-withdrawing inductive effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing acidity (lowering the pKa) compared to an unsubstituted ring.

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring's pi system. This electron-donating resonance effect increases electron density on the ring, which destabilizes the carboxylate anion and decreases acidity (raising the pKa).

The net electronic influence of the methoxy group depends on its position relative to the carboxylic acid.

The "Ortho Effect"

Substituents at the ortho position often exert an influence on acidity that is not merely a sum of their electronic effects. This is termed the "ortho effect."[7][8] In the case of 2-methoxybenzoic acid, this effect is particularly significant. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon attributed to a combination of steric and electronic factors.[7][9]

The steric hindrance between the ortho-methoxy group and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[7] This disruption of coplanarity inhibits the resonance interaction between the carboxyl group and the phenyl ring, increasing the acidity of the carboxyl group.[7] Additionally, some studies suggest the possibility of a moderate intramolecular hydrogen bond in 2-methoxybenzoic acid, which could also influence acidity.[10]

To contextualize this, a comparison with its isomers and the parent benzoic acid is illustrative.

CompoundpKa Value (at 25°C)
Benzoic Acid4.20[11]
2-Methoxybenzoic Acid 4.08 - 4.09 [12][13][14]
3-Methoxybenzoic Acid4.08 - 4.09[12]
4-Methoxybenzoic Acid4.46 - 4.50[15][16][17]

Table 1: Comparative pKa values of methoxybenzoic acid isomers.

Interestingly, 2-methoxybenzoic acid and 3-methoxybenzoic acid have nearly identical pKa values.[9][12] This suggests that for the methoxy group, the typical acid-strengthening ortho effect is counteracted to some degree, possibly by its strong electron-donating resonance effect or other complex interactions.[9] The para-isomer is notably less acidic (higher pKa) because the electron-donating resonance effect dominates at this position.[18]

Experimental Determination of pKa

Accurate pKa determination requires robust and validated methodologies. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques employed in the pharmaceutical industry.[19][20]

Method 1: Potentiometric Titration

This is a high-precision, standard method for pKa measurement.[20] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.[19][21]

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation of Carbonate-Free Titrant: Prepare a 0.1 M NaOH solution.

    • Causality: Atmospheric CO₂ reacts with NaOH to form sodium carbonate (Na₂CO₃), a weak base that buffers the titration curve and obscures the endpoint, leading to inaccurate results.[22] Using water that has been boiled and cooled (to expel dissolved CO₂) and preparing the solution from a concentrated (e.g., 50%) NaOH stock, in which Na₂CO₃ is insoluble, is critical.[22]

  • Analyte Solution: Accurately weigh and dissolve 2-methoxybenzoic acid in deionized water to a concentration of approximately 1 mM. A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to a fully aqueous medium.[20]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).[21]

    • Causality: The pKa value is temperature-dependent, and electrode response can drift.[19] Calibration at a controlled temperature ensures the accuracy of all subsequent pH measurements.

  • Titration: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using an automated titrator or a burette, allowing the pH to stabilize after each addition.[23]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point. The equivalence point can be determined precisely from the inflection point of the curve, which is most accurately found by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. volume).[24]

Method 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small sample quantities are available, as it is highly sensitive.[20] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra if a chromophore is present near the ionization site.[19]

  • Determine λ_max: Record the UV-Vis spectrum of 2-methoxybenzoic acid in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated, HA) and a highly alkaline solution (e.g., 0.1 M NaOH, where it is fully deprotonated, A⁻). Identify the wavelength (λ_max) where the difference in absorbance between the two species is greatest.[19]

  • Prepare Buffer Series: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3.0 to 5.5 in 0.2 pH unit increments).

  • Measure Absorbance: Prepare solutions of 2-methoxybenzoic acid at a constant concentration in each buffer. Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot the measured absorbance against the pH of the buffers. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (acidic) and maximum (alkaline) values.[19] The pKa can be calculated using the following equation:

    pKa = pH + log ( (A_max - A) / (A - A_min) )

    Where:

    • A is the absorbance at a given pH.

    • A_max is the maximum absorbance (alkaline plateau).

    • A_min is the minimum absorbance (acidic plateau).

Data Interpretation and Implications in Drug Development

The pKa of ~4.09 for 2-methoxybenzoic acid dictates its ionization state across the physiological pH range.

Caption: Dissociation equilibrium of 2-methoxybenzoic acid.

  • In the Stomach (pH 1.5-3.5): The pH is significantly below the pKa. According to the Henderson-Hasselbalch equation, 2-methoxybenzoic acid will exist predominantly in its non-ionized (HA), more lipophilic form. This state favors absorption through the lipid membranes of the stomach lining.[5]

  • In the Small Intestine (pH 6.0-7.4): The pH is well above the pKa. Here, the compound will be almost entirely in its ionized (A⁻), more water-soluble form. While this increases its solubility in intestinal fluids, it significantly reduces its ability to passively diffuse across the intestinal epithelium.[5][6]

This ionization profile is a critical consideration for oral drug formulation. For a compound like 2-methoxybenzoic acid, formulation strategies might focus on ensuring it remains in a soluble form to reach the absorptive surfaces of the upper GI tract before the rising pH causes potential precipitation of the less-soluble neutral form.

Conclusion

The pKa of 2-methoxybenzoic acid, approximately 4.09, is a result of a complex interplay between the inductive and resonance effects of the methoxy substituent and the steric influences of its ortho position. This value is not merely an academic curiosity but a cornerstone parameter in drug development, directly impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. An accurate determination of pKa, using validated methods such as potentiometric titration or UV-Vis spectrophotometry, is a non-negotiable step in preclinical development. The insights gained from this single value enable scientists to predict physiological behavior, design effective formulations, and ultimately develop safer and more efficacious medicines.

References

  • Vertex AI Search. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora.
  • Chegg.com. (2023). Solved The pKas of the following benzoic acids are as.
  • Journal of Pharmaceutical and Biomedical Analysis. (2015).
  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • A to Z Chemistry. (2020). Ortho effect. WordPress.com.
  • Oum, T., et al. (n.d.).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Wikipedia. (n.d.). Ortho effect.
  • Helmenstine, A. M. (2024).
  • Manallack, D. T. (2007).
  • Creative Bioarray. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-Methoxybenzoic acid | 529-75-9.
  • IONOSIS. (2023). What is pKa and how is it used in drug development?.
  • Exner, O., et al. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Mettler Toledo. (n.d.).
  • ACS Publications. (n.d.).
  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Unknown Source. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS.
  • ResearchGate. (2016).
  • SciSpace. (n.d.).
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK).
  • Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?.
  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.).
  • PubChem. (n.d.). 2-Methoxybenzoic acid | C8H8O3 | CID 11370.
  • YouTube. (2024).
  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs.
  • Medium. (2016). How to make Sodium Hydroxide.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.
  • ULM. (n.d.).
  • Wikipedia. (n.d.). p-Anisic acid.
  • Pharmaguideline. (2010).
  • ChemicalBook. (n.d.). 2-Methoxybenzoic acid(579-75-9).
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson.

Sources

role of 2-methoxybenzoate in bacterial metabolism studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 2-Methoxybenzoate in Bacterial Metabolism Studies

Authored by a Senior Application Scientist

Foreword: Beyond the Carbon Source – this compound as a Model for Microbial Catabolism

In the vast and intricate world of bacterial metabolism, aromatic compounds represent both a vital carbon source and a significant environmental pollutant. Understanding the mechanisms by which microorganisms degrade these complex molecules is paramount for applications ranging from bioremediation to green chemistry.[1][2] This guide focuses on this compound, a seemingly simple molecule that serves as an exceptional model for elucidating fundamental principles of bacterial catabolic pathways. Its degradation involves a cascade of enzymatic reactions—O-demethylation, hydroxylation, and aromatic ring cleavage—that are central to the microbial carbon cycle.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the logic of pathway regulation, and the practical application of this knowledge in the laboratory. We will explore the core metabolic pathways, the regulatory circuits that govern them, and provide detailed, field-proven protocols for their study.

Part 1: The Core Metabolic Pathway: Dismantling this compound

The bacterial strategy for utilizing this compound is a classic example of a convergent catabolic pathway, where a specialized initial reaction funnels the substrate into a central metabolic route shared by many other aromatic compounds.[5] The overall process can be divided into three key stages: initial modification, aromatic ring cleavage, and downstream processing into central metabolism.

Stage 1: The Gateway Reaction - O-Demethylation

The first and most critical step in the metabolism of this compound is the cleavage of the methoxy group. This is typically accomplished by a class of enzymes known as monooxygenases.[6][7]

  • Enzymology : The key enzyme is a monooxygenase that catalyzes the O-demethylation of the substrate. For instance, 4-methoxybenzoate monooxygenase from Pseudomonas putida is a well-studied two-component system consisting of an NADH-dependent reductase and an iron-sulfur-containing monooxygenase.[7] This enzyme hydroxylates the methyl group, leading to the spontaneous release of formaldehyde and the formation of a hydroxyl group on the aromatic ring.

    • Reaction : this compound + O₂ + NADH + H⁺ → 2-hydroxybenzoate (Salicylate) + Formaldehyde + NAD⁺ + H₂O

The product, 2-hydroxybenzoate (salicylate), is a crucial intermediate. The release of formaldehyde is also significant, as it can be assimilated into central metabolic pathways or detoxified by the cell.

Stage 2: Preparation for Cleavage - Conversion to Catechol

Salicylate is subsequently converted to catechol, a dihydroxylated benzene that is the substrate for ring-cleaving dioxygenases.[8] This conversion is catalyzed by salicylate hydroxylase, another monooxygenase.

  • Enzymology : Salicylate hydroxylase incorporates a second hydroxyl group onto the aromatic ring adjacent to the existing one, releasing the carboxyl group as CO₂.

    • Reaction : Salicylate + O₂ + NADH + H⁺ → Catechol + CO₂ + NAD⁺ + H₂O

Catechol is a pivotal branch point in aromatic degradation. Its fate is determined by the specific enzymatic machinery possessed by the bacterium.[5][9]

Stage 3: The Commitment Step - Aromatic Ring Cleavage

The aromatic ring of catechol, which is highly stable, is cleaved by powerful enzymes called catechol dioxygenases. This is the commitment step that converts the cyclic aromatic compound into a linear aliphatic molecule. Bacteria primarily employ two distinct strategies for this cleavage.[10][11]

  • ortho (or Intradiol) Cleavage : Catalyzed by catechol 1,2-dioxygenase, the ring is broken between the two hydroxyl-bearing carbons. This produces cis,cis-muconic acid.[8] This pathway is often referred to as the β-ketoadipate pathway.

  • meta (or Extradiol) Cleavage : Catalyzed by catechol 2,3-dioxygenase, the ring is broken adjacent to one of the hydroxyl groups.[11][12] This produces 2-hydroxymuconic semialdehyde, which is typically a yellow compound, and its appearance can be used as a visual indicator of meta-cleavage activity.

The resulting linear molecules are then processed through a series of enzymatic steps into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the bacterium to derive both carbon and energy from the original this compound molecule.[13]

Bacterial_Metabolism_of_2_Methoxybenzoate cluster_pathway Metabolic Pathway cluster_cleavage Ring Cleavage M2B This compound SAL Salicylate (2-Hydroxybenzoate) M2B->SAL Monooxygenase (O-demethylation) CAT Catechol SAL->CAT Salicylate Hydoxylase CCM cis,cis-Muconate CAT->CCM ortho-cleavage (Catechol 1,2-Dioxygenase) HMS 2-Hydroxymuconic Semialdehyde CAT->HMS meta-cleavage (Catechol 2,3-Dioxygenase) TCA TCA Cycle Intermediates CCM->TCA β-Ketoadipate Pathway HMS->TCA Meta-Cleavage Pathway

Caption: Metabolic pathway of this compound degradation in bacteria.

Part 2: Genetic Regulation: A Symphony of Control

Bacteria do not waste energy producing enzymes for metabolic pathways unless the target substrate is available. The expression of the genes encoding the enzymes for this compound degradation is tightly controlled by sophisticated regulatory systems.[14][15]

Inducible Gene Expression

The genes for aromatic catabolism are typically organized into operons and their expression is induced in the presence of the substrate or a key metabolic intermediate.[15] This regulation is often mediated by transcriptional regulators.

  • LysR-Type Transcriptional Regulators (LTTRs) : This is one of the most common families of regulators involved in aromatic compound degradation.[16] In many benzoate degradation pathways, regulators like BenM and CatM control the expression of the ben and cat operons, respectively.[16][17] Typically, the substrate or an intermediate (e.g., cis,cis-muconate) acts as a co-inducer, binding to the LTTR and causing a conformational change that allows it to activate transcription.[17]

  • Cross-Regulation : Interestingly, there can be complex cross-talk between different metabolic pathways. For example, intermediates from one pathway might influence the regulation of another.[18][19] In some bacteria, the intermediate benzoyl-CoA, formed during an alternative benzoate degradation pathway, can act as an effector molecule to induce genes in other pathways.[20][21]

This regulatory logic is a critical consideration in experimental design. To study enzyme activity, it is often necessary to first grow the bacteria in the presence of the inducer (this compound) to ensure the relevant catabolic genes are expressed.

Regulatory_Control cluster_cell Bacterial Cell M2B_ext This compound (extracellular) Transport Transport M2B_ext->Transport M2B_int This compound (inducer) Transport->M2B_int Regulator Regulatory Protein (e.g., LysR-type) M2B_int->Regulator binds Operon Catabolic Operon (e.g., ben/cat genes) Regulator->Operon activates transcription DNA DNA Enzymes Degradative Enzymes Operon->Enzymes translates to

Caption: Simplified model of inducible gene expression for catabolic pathways.

Part 3: Experimental Design and Protocols

Studying the metabolism of this compound requires a systematic approach combining microbiology, biochemistry, and analytical chemistry. The following protocols provide a robust framework for these investigations.

Protocol 1: Bacterial Growth on this compound as a Sole Carbon Source

This experiment is fundamental to confirming that a bacterial strain can utilize this compound for growth and to determine its growth kinetics.

Causality : Using a minimal medium ensures that the target compound is the only major source of carbon and energy. Any observed growth can therefore be directly attributed to its metabolism.

Methodology :

  • Prepare Minimal Medium : Prepare a sterile M9 minimal medium (or other suitable defined medium) lacking a carbon source.

  • Prepare Substrate Stock : Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M in DMSO or water, pH adjusted to neutral). The choice of solvent is critical; DMSO is effective but must be tested for toxicity to the strain at the final concentration used.

  • Inoculum Preparation : Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB Broth).[22] Harvest the cells by centrifugation and wash them twice with sterile minimal medium to remove residual rich media. This washing step is a self-validating control to prevent carry-over of nutrients.

  • Experimental Setup :

    • In a sterile flask, add the minimal medium and supplement it with this compound to a final concentration of 1-5 mM.

    • Inoculate with the washed bacterial cells to a starting optical density at 600 nm (OD₆₀₀) of ~0.05.

    • Control Flasks : Prepare two critical control flasks: (1) a "no substrate" control (inoculated medium without this compound) and (2) a "no inoculum" control (medium with this compound but no bacteria).

  • Incubation and Monitoring : Incubate the flasks at the optimal growth temperature with shaking (e.g., 37°C at 250 rpm).[22] Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours).[23]

  • Data Analysis : Plot the log of OD₆₀₀ versus time to generate a bacterial growth curve.[23] Significant growth in the experimental flask compared to negligible growth in the control flasks confirms utilization.

Protocol 2: Whole-Cell Biotransformation Assay

This protocol is designed to identify and quantify the metabolic intermediates produced from this compound, providing direct evidence for the proposed metabolic pathway.

Causality : Using a high density of pre-induced resting cells in a buffer (rather than a growth medium) allows for the study of the transformation itself, decoupled from cell growth. This maximizes the transformation rate and simplifies the analysis of the extracellular medium.[24][25][26]

Methodology :

  • Cell Culture and Induction : Grow a large-volume culture (e.g., 1 L) of the bacterium in a medium containing an inducing concentration of this compound (e.g., 1 mM) until it reaches the mid-to-late exponential phase of growth.

  • Cell Harvesting : Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Washing and Resuspension : Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove any remaining medium and metabolites. Resuspend the final pellet in the same buffer to a high cell density (e.g., OD₆₀₀ of 10).

  • Biotransformation Reaction :

    • Place the cell suspension in a flask and add this compound to a final concentration of 1-2 mM.

    • Incubate at the optimal temperature with shaking to ensure aeration.

    • Control Reaction : A crucial control is a parallel reaction with heat-killed cells (e.g., boiled for 15 minutes) to account for any non-biological degradation or binding of the substrate.

  • Sampling : At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

  • Sample Preparation : Immediately centrifuge the aliquot at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells. Collect the supernatant, which contains the substrate and extracellular metabolites. For intracellular metabolite analysis, the cell pellet would need to be subjected to specific extraction protocols. Store the supernatant at -20°C or below until analysis.

Experimental_Workflow A 1. Inoculate & Grow Induced Bacterial Culture B 2. Harvest Cells (Centrifugation) A->B C 3. Wash & Resuspend Cells in Buffer B->C D 4. Initiate Biotransformation (Add this compound) C->D E 5. Incubate with Shaking D->E F 6. Collect Samples Over Time E->F G 7. Separate Supernatant from Cells F->G H 8. Analytical Chemistry (HPLC, GC-MS) G->H I 9. Data Analysis: Identify & Quantify Metabolites H->I

Caption: Workflow for a whole-cell biotransformation experiment.
Protocol 3: Analytical Detection of Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for separating and quantifying aromatic compounds and their metabolites.[27]

Causality : The choice of a C18 column is based on the principle of reverse-phase chromatography, which is ideal for separating moderately polar to nonpolar aromatic compounds. UV detection is effective because the aromatic rings of the substrate and expected metabolites (salicylate, catechol) absorb UV light strongly.[28]

Methodology :

  • Instrumentation : An HPLC system equipped with a UV-Vis detector and a reverse-phase C18 column.

  • Sample Preparation : Thaw the supernatant samples from Protocol 2. If necessary, filter them through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

  • Mobile Phase : A common mobile phase is a gradient of acetonitrile and water (with 0.1% formic acid to aid in protonation and peak shape). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Running the Analysis :

    • Inject a small volume (e.g., 10-20 µL) of the sample onto the column.[28]

    • Run the gradient method.

    • Monitor the elution of compounds using the UV detector, typically at wavelengths around 254 nm or 270 nm.[28]

  • Data Analysis :

    • Compare the retention times of peaks in the samples to those of authentic chemical standards (this compound, salicylate, catechol) to identify the metabolites.

    • Create a standard curve for each compound to quantify its concentration in the samples over time. This allows for the calculation of degradation and formation rates.

Analytical Technique Primary Use in This Context Advantages Limitations
HPLC-UV Quantifying the disappearance of the parent compound and the appearance of major, known metabolites.[27]Robust, reproducible, and excellent for quantification when standards are available.Cannot definitively identify unknown peaks without further analysis.
LC-Mass Spectrometry (LC-MS) Identifying unknown metabolites and confirming the identity of known ones by providing mass-to-charge ratio data.[27][29]High sensitivity and specificity; provides molecular weight information crucial for identification.Quantification can be more complex than with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile or derivatized metabolites. Can be very effective for identifying intermediates.[29][30]Excellent separation for complex mixtures and provides mass spectra for library matching.Requires analytes to be volatile or undergo derivatization, which adds a step to sample preparation.[31]

Conclusion: A Model with Broader Implications

The study of this compound metabolism in bacteria provides more than just a characterization of a single pathway. It offers a window into the broader strategies microorganisms employ to degrade aromatic compounds, the elegant regulatory control they exert over these pathways, and the robust experimental techniques required to uncover these details. The principles elucidated from this model substrate—from the initial monooxygenase attack to the final entry into central metabolism—are applicable across a wide range of environmental and industrial microbiology. For drug development professionals, understanding these bacterial metabolic capabilities is crucial for assessing the environmental fate of pharmaceutical compounds and for discovering novel biocatalysts for green synthesis applications.

References

  • Higson, F. K. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 193-200. [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Microbiology and Biotechnology, 22(6), 749-755. [Link]

  • Filer, K., et al. (2018). Aerobic degradation of 2-chlorobenzoic acid by the enzyme 2-chlorobenzoate-1,2-dioxygenase. ResearchGate. [Link]

  • Eawag. Benzoate Degradation Pathway. Eawag-BBD. [Link]

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  • Li, Y., et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Microbiology. [Link]

  • Collier, L. S., et al. (1998). Regulation of Benzoate Degradation in Acinetobacter sp. Strain ADP1 by BenM, a LysR-Type Transcriptional Activator. Journal of Bacteriology, 180(10), 2493-2500. [Link]

  • Ribbons, D. W. (1971). Catabolism of 2,4,5-trimethyoxybenzoic acid and 3-methoxycrotonic acid. Journal of Bacteriology, 106(3), 817-820. [Link]

  • Díaz, E., et al. (2012). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 287(13), 10434-10444. [Link]

  • Harwood, C. S., & Parales, R. E. (1996). Bacterial strategies for growth on aromatic compounds. Annual Review of Microbiology, 50, 553-590. [Link]

  • Wikipedia. 4-methoxybenzoate monooxygenase (O-demethylating). Wikipedia. [Link]

  • Díaz, E., & Prieto, M. A. (2000). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 64(2), 381-404. [Link]

  • de Carvalho, C. C. C. R., et al. (2007). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Cell Factories, 6(1), 1-13. [Link]

  • Varjani, S. J., & Upasani, V. N. (2016). The meta cleavage pathway of methylcatechols. ResearchGate. [Link]

  • Bernhardt, F. H., et al. (1975). A 4-methoxybenzoate O-demethylase from Pseudomonas putida. A new type of monooxygenase system. European Journal of Biochemistry, 57(1), 241-256. [Link]

  • Lin, L., et al. (2014). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 80(15), 4569-4576. [Link]

  • Díaz, E., & Prieto, M. A. (2000). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. PubMed. [Link]

  • de Carvalho, C. C. C. R. (2005). Bacterial Whole Cell Biotransformations: In Vivo Reactions Under In Vitro Conditions. Recent Patents on Biotechnology, 1(1), 69-83. [Link]

  • A. M. A. (2014). Analytical Techniques & Applications of Metabolomics in Systems Medicine and Systems Biotechnology. PubMed Central. [Link]

  • de Carvalho, C. C. C. R. (2015). (PDF) Bacterial Whole Cell Biotransformations: In Vivo Reactions Under In Vitro Conditions. ResearchGate. [Link]

  • Singh, B. K. (2015). Xenobiotic Degradation by Bacterial Enzymes. International Journal of Current Microbiology and Applied Sciences, 4(6), 48-62. [Link]

  • Díaz, E., et al. (2012). Bacterial degradation of benzoate: cross-regulation between aerobic and anaerobic pathways. PubMed. [Link]

  • Shields-Menard, S. A., et al. (2017). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology. [Link]

  • Díaz, E., et al. (2012). Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways. ResearchGate. [Link]

  • Atanasova, N., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI. [Link]

  • Ullah, I., et al. (2019). Whole Cell Actinobacteria as Biocatalysts. Frontiers in Microbiology. [Link]

  • Zhang, J., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology. [Link]

  • Graber, J. R., & Breznak, J. A. (2013). Catechol 2,3-dioxygenase and other meta-cleavage catabolic pathway genes in the 'anaerobic' termite gut spirochete Treponema primitia. Environmental Microbiology, 15(7), 2035-2046. [Link]

  • Mishra, V., et al. (2001). Enzymes and operons mediating xenobiotic degradation in bacteria. Critical Reviews in Microbiology, 27(2), 133-166. [Link]

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  • Aryal, S. (2023). Bacterial Growth Curve Protocol. Microbe Notes. [Link]

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  • Tropel, D., & van der Meer, J. R. (2004). Specific and Global Regulation of Genes Associated with the Degradation of Aromatic Compounds in Bacteria. Caister Academic Press. [Link]

  • Bess, E. N., et al. (2019). Enantiocomplementary Gut Bacterial Enzymes Metabolize Dietary Polyphenols. Journal of the American Chemical Society, 141(49), 19277-19281. [Link]

  • Chen, S., & Liu, C. (2012). Bacterial Degradation of Aromatic Compounds. MDPI. [Link]

  • Lin, L., et al. (2014). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. National Institutes of Health. [Link]

  • Brem Method. (2024). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]

  • Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 50(10), 1183-1193. [Link]

  • Wende, P., et al. (1978). Interactions of substrates with a purified 4-methoxybenzoate monooxygenase system (O-demethylating) from Pseudomonas putida. European Journal of Biochemistry, 89(1), 163-173. [Link]

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The Ortho-Methoxy "Twist": Steric Control in Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the ortho-methoxy group on a benzoate scaffold is not merely a passive substituent; it is a conformational lever. This guide analyzes the steric and electronic interplay of the 2-methoxy substituent, specifically its ability to force the carboxylate group out of planarity with the aromatic ring—a phenomenon known as Steric Inhibition of Resonance (SIR). We explore how this "twist" alters hydrolytic stability, dictates synthetic protocols, and serves as a strategic tool in extending the half-life of ester-based prodrugs.

Mechanistic Foundations: The "Ortho Effect"

The influence of an ortho-methoxy group is governed by a competition between electronic resonance (which demands planarity) and steric repulsion (which demands orthogonality).

Steric Inhibition of Resonance (SIR)

In an unsubstituted benzoate, the carbonyl carbon is


 hybridized and coplanar with the phenyl ring to maximize 

-conjugation. Introducing a methoxy group at the ortho position creates a repulsive interaction between the ether oxygen lone pairs and the carbonyl oxygen.

To relieve this strain, the ester moiety rotates out of the phenyl plane.

  • Consequence 1 (Ground State Destabilization): Loss of conjugation energy makes the ground state less stable (higher energy) compared to the para-isomer.

  • Consequence 2 (Transition State Shielding): The twisted conformation creates a "picket fence" effect, sterically hindering the approach of nucleophiles (like water or esterases) perpendicular to the carbonyl plane.

The Reactivity Paradox

Does ortho-substitution accelerate or retard hydrolysis?

  • Acceleration Factors: The loss of resonance stabilization in the ground state makes the carbonyl carbon more electrophilic (less electron density donated from the ring).

  • Retardation Factors: The bulky methoxy group physically blocks the formation of the tetrahedral intermediate (

    
     mechanism).
    

Expert Insight: In biological systems (enzymatic hydrolysis), the retardation factor typically dominates. The enzyme's active site cannot easily accommodate the twisted, bulky substrate, leading to increased metabolic stability.

SIR_Mechanism cluster_0 Steric Inhibition of Resonance (SIR) Planar Planar Conformation (High Resonance, High Steric Strain) Twisted Twisted Conformation (Minimizes Strain, Breaks Conjugation) Planar->Twisted Steric Relief (Torsion > 30°) Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Twisted->Tetrahedral Nucleophilic Attack (Slowed by Bulk) Hydrolysis Hydrolysis Product (Acid + Alcohol) Tetrahedral->Hydrolysis Collapse

Figure 1: The conformational equilibrium shifts toward the twisted state to relieve steric strain, subsequently raising the energy barrier for nucleophilic attack.

Conformational Dynamics & Data

The "twist" angle is the quantitative measure of this steric influence. While an unsubstituted benzoate is nearly planar (torsion angle


), the ortho-methoxy derivative adopts a significant dihedral angle.
Table 1: Comparative Steric & Electronic Parameters
Substituent PositionTorsion Angle (

)
Resonance EffectHydrolysis Rate (

)*
Unsubstituted

Full Conjugation1.0 (Reference)
Para-OMe

Strong Donation (+R)0.2 - 0.5 (Deactivated)
Ortho-OMe 30° - 60° Inhibited (SIR) 0.1 - 0.3 (Sterically Hindered)
Ortho-Nitro > 60°Inhibited (-I, -R)< 0.05 (Highly Hindered)

*Note:


 values are approximate for alkaline hydrolysis. While electronic withdrawal usually accelerates hydrolysis, the steric bulk of ortho-substituents in benzoates often overrides this, resulting in net deceleration.

Synthetic Protocol: Overcoming the Barrier

Standard Fischer esterification (Alcohol + Acid +


) often fails with ortho-methoxy benzoic acids due to the very steric hindrance described above. The equilibrium is reached too slowly.

Recommended Workflow: The Acid Chloride Method is the gold standard for these substrates. It proceeds via a highly reactive acyl chloride intermediate that is less sensitive to the steric block than the protonated acid.

Protocol: Synthesis of Methyl 2-Methoxybenzoate

Objective: High-yield synthesis avoiding unreacted starting material.

Reagents:
  • 2-Methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Methanol (Excess, solvent/reactant)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:
  • Activation: In a flame-dried RBF under

    
    , dissolve 2-methoxybenzoic acid in anhydrous DCM.
    
  • Chlorination: Add catalytic DMF (2-3 drops). Dropwise add Oxalyl Chloride at 0°C. ( Note:

    
     requires reflux; Oxalyl chloride works at RT and is gentler).
    
  • Evolution: Allow to stir at Room Temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not purify on silica.

  • Esterification: Redissolve the acid chloride in DCM. Add Methanol (5.0 equiv) and

    
     dropwise at 0°C. The base neutralizes the HCl byproduct, driving the reaction forward.
    
  • Workup: Wash with saturated

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .

Synthesis_Workflow Start 2-Methoxybenzoic Acid Reagent Oxalyl Chloride / DMF (DCM, 0°C -> RT) Start->Reagent Intermediate Acid Chloride Intermediate (Highly Reactive) Reagent->Intermediate Activation Step2 Add Methanol + Et3N Intermediate->Step2 Product Methyl this compound (>90% Yield) Step2->Product Nucleophilic Acyl Substitution

Figure 2: Robust synthetic pathway utilizing acid chloride activation to bypass the high activation energy of direct Fischer esterification.

Analytical Characterization

Verifying the structure requires looking for specific spectroscopic signatures of the "ortho twist."

  • IR Spectroscopy:

    • Carbonyl Stretch (

      
      ):  Expect a shift to higher wavenumbers (~1730-1740 
      
      
      
      ) compared to para-methoxybenzoate (~1710-1720
      
      
      ).
    • Reasoning: Loss of conjugation increases the double-bond character of the carbonyl group (less single-bond character from resonance).

  • 1H NMR:

    • Methoxy Shift: The ortho-OMe typically appears around

      
       3.8-3.9 ppm.
      
    • Shielding Effects: Protons on the ester alkyl group may show anomalous shielding/deshielding depending on their position relative to the twisted aromatic ring current.

Pharmacological Application: Metabolic Blocking

In drug design, the ortho-methoxy group is a "Metabolic Shield."

  • Problem: Ester drugs are rapidly hydrolyzed by plasma esterases, leading to short half-lives.

  • Solution: Introducing an ortho-methoxy group creates a "steric gate."

  • Mechanism: The twisted conformation prevents the catalytic serine residue of the esterase from approaching the carbonyl carbon. This can extend the half-life (

    
    ) of a drug from minutes to hours, allowing for better pharmacokinetic profiles.
    
  • Example: This principle is utilized in the design of ester prodrugs of salicylic acid derivatives, where ortho-substitution modulates the release rate of the active NSAID.

References

  • Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Chemistry Stack Exchange. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo. Available at: [Link] (Representative Link based on search context 1.10)

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans (Synthetic Protocols). Organic Syntheses. Available at: [Link]

  • Conformational Analysis and Torsion Angles. Chemistry LibreTexts. Available at: [Link][1]

  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds. The Journal of Physical Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility Profile of Sodium 2-Methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the solubility characteristics of sodium 2-methoxybenzoate, a compound of significant interest in the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is critical for the development of robust crystallization processes, formulation design, and purification strategies. This guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for professionals in drug development and chemical research.

Introduction to Sodium this compound

Sodium this compound is the sodium salt of 2-methoxybenzoic acid (o-anisic acid). Its molecular structure, featuring both an ionic carboxylate group and a lipophilic methoxy-substituted benzene ring, imparts a unique solubility profile that is highly dependent on the nature of the solvent. In pharmaceutical applications, manipulating the solubility of active pharmaceutical ingredients (APIs) is a common strategy to enhance bioavailability and control release profiles. Salt formation, such as creating sodium this compound from its corresponding acid, is a primary method to achieve these goals. Therefore, a quantitative understanding of its solubility in organic solvents is paramount for process optimization and formulation development.

The Theoretical Basis of Solubility

The dissolution of a crystalline solute, such as sodium this compound, in a solvent is a complex thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous dissolution process. The overall process can be conceptualized in three steps:

  • Lattice Energy: Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. For ionic compounds like sodium this compound, this is a significant energy barrier.

  • Solvent Cavitation: Energy required to create a cavity in the solvent to accommodate the solute molecule.

  • Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.

The interplay of these energy contributions determines the extent of solubility. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its ionic nature, sodium this compound is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar organic solvents, particularly those capable of strong ion-dipole interactions.

Physicochemical Properties of Solute and Solvents

A comprehensive understanding of the physicochemical properties of both sodium this compound and the solvents is essential for interpreting solubility data.

Table 1: Physicochemical Properties of Sodium this compound and its Parent Acid

PropertySodium this compound2-Methoxybenzoic Acid
Molecular Formula C₈H₇NaO₃C₈H₈O₃
Molecular Weight 174.13 g/mol 152.15 g/mol
Appearance White crystalline solid (typical)White crystalline needles
Melting Point Data not readily available106 °C[1]
pKa (of parent acid) N/A~3.73 (Predicted)[2]
Polar Surface Area 49.36 Ų (of anion)46.53 Ų[2]

Note: Experimental data for sodium this compound is sparse in publicly available literature. Properties of the parent acid are provided for context.

The choice of organic solvents for solubility studies should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3] The method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Principle of the Shake-Flask Method

The core principle is to create a saturated solution in equilibrium with the solid phase. By ensuring an excess of the solid is present, the dissolution and crystallization rates become equal, and the concentration of the dissolved solute in the liquid phase represents the equilibrium solubility at that specific temperature.

Step-by-Step Protocol
  • Preparation: Add an excess amount of finely ground sodium this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing precipitation. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Quantify the concentration of sodium this compound in the filtered sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Reporting: Express the solubility in standard units, such as mg/mL, g/100 g of solvent, or mole fraction.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess sodium This compound to solvent B Agitate in thermostatically controlled shaker bath A->B C Allow solid to settle at constant temperature B->C 24-72 hrs D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solubility Profile of Sodium this compound

Table 2: Predicted Qualitative Solubility of Sodium this compound in Selected Organic Solvents

Solvent ClassExample SolventPolarityPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighModerately SolubleCapable of hydrogen bonding and strong dipole-dipole interactions.
Aprotic Polar Acetone, AcetonitrileMedium-HighSlightly to Moderately SolubleStrong dipole moments can solvate the sodium cation and the carboxylate anion.
Ethers Tetrahydrofuran (THF)Low-MediumSparingly SolubleLimited polarity and inability to act as hydrogen bond donors.
Hydrocarbons Toluene, HexaneNonpolarInsoluble/Very Sparingly SolubleLack of favorable intermolecular interactions to overcome the solute's lattice energy.

This table is based on chemical principles and data for analogous compounds. Experimental verification is required.

Factors Influencing Solubility

Effect of Temperature

For most solid-liquid systems where the dissolution process is endothermic, solubility increases with temperature. This relationship can often be described by the van't Hoff equation. Experimental determination of solubility at various temperatures is crucial for designing crystallization processes, as it allows for the construction of a solubility curve that defines the operating window for cooling crystallization.

Solvent Properties and Intermolecular Interactions

The solubility of an ionic compound like sodium this compound is a direct result of the competition between the solute-solute interactions (lattice energy) and the solute-solvent interactions (solvation energy).

G Solute Sodium this compound (Crystal Lattice) invis1 Solute->invis1 Lattice Energy (Solute-Solute) Solvent Organic Solvent invis2 Solvent->invis2 Cavitation Energy (Solvent-Solvent) Solution Dissolved Ions in Solution invis1->Solution Solvation Energy (Solute-Solvent) invis2->Solution

Caption: Energy Balance in the Dissolution Process.

  • Polar Protic Solvents (e.g., Methanol): These solvents can effectively solvate both the sodium cation (Na⁺) through ion-dipole interactions with the oxygen lone pairs and the this compound anion through hydrogen bonding with the carboxylate group.

  • Polar Aprotic Solvents (e.g., Acetone): These solvents possess strong dipoles that can solvate the cation but are less effective at solvating the anion due to the absence of hydrogen bond donor capabilities. This typically results in lower solubility compared to protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., Toluene): The weak van der Waals forces in nonpolar solvents are insufficient to overcome the strong ionic and polar interactions within the sodium this compound crystal lattice, leading to very low solubility.

Applications in Pharmaceutical Development

A well-defined solubility profile is critical for several stages of drug development:

  • Crystallization Process Design: The choice of solvent or solvent/anti-solvent system is dictated by the solubility curve. Knowledge of solubility allows for the optimization of yield, crystal size distribution, and purity. For instance, a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is ideal for cooling crystallization.

  • Formulation Development: For liquid dosage forms, a solvent must be identified that can dissolve the required concentration of the API while being pharmaceutically acceptable.

  • Purification: Solubility differences in various solvents can be exploited for purification. Impurities with different solubility profiles can be removed through selective crystallization or washing steps.

Conclusion

The solubility of sodium this compound in organic solvents is a key physicochemical property that governs its behavior in various pharmaceutical processes. While specific experimental data is limited, a theoretical understanding based on its ionic and molecular structure predicts moderate solubility in polar protic solvents and very limited solubility in nonpolar solvents. This guide has outlined the theoretical underpinnings, a robust experimental protocol for solubility determination, and the practical implications for drug development. Accurate, experimentally determined solubility data is indispensable for the rational design of efficient and reproducible manufacturing processes for pharmaceuticals containing sodium this compound.

References

  • PubChem. 2-Methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Methyl this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Skemman. (n.d.). Development of Sodium Benzoate Tablets with Dual Burst Release. Retrieved from [Link]

  • LookChem. 4-METHOXYBENZOIC ACID SODIUM SALT|536-45-8. Retrieved from [Link]

  • PubChem. Sodium 3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 2). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • The Open Chemical Engineering Journal. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Aidic. Solid-Liquid Equilibrium Calculation and Parameters Determination in Thermodynamic Models for Binary and Ternary Fatty Mixtures. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Experimental determination of solid‐liquid‐liquid equilibrium phase diagrams. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). experimental determination of phase equilibria diagrams in ceramic systems. Retrieved from [Link]

  • Semantic Scholar. (1996, March 15). Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of Rare-Earth 2-Methoxybenzoate Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of rare-earth 2-methoxybenzoate coordination polymers. These materials are of significant interest due to the unique luminescent, magnetic, and catalytic properties conferred by the lanthanide ions, which are modulated by the coordination environment of the this compound ligand. This guide is intended for researchers in materials science, inorganic chemistry, and drug development, offering a detailed protocol for synthesis, characterization, and analysis. While specific literature on rare-earth this compound polymers is emerging, the protocols herein are adapted from established methods for analogous rare-earth carboxylate systems.

Introduction: The Scientific Rationale

Rare-earth coordination polymers are a class of materials constructed from rare-earth metal ions linked together by organic ligands. The choice of the organic linker is critical as it dictates the dimensionality, topology, and ultimately, the physicochemical properties of the resulting polymer. Aromatic carboxylates are particularly effective ligands due to their versatile coordination modes with the large and highly charged lanthanide ions.[1]

The this compound ligand offers several key features:

  • Coordination Versatility: The carboxylate group can coordinate to the rare-earth ion in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of diverse structural motifs from discrete molecules to one-, two-, or three-dimensional polymers.[2]

  • Modulation of Properties: The methoxy group at the ortho-position can influence the electronic properties of the aromatic ring and may participate in secondary coordination or intramolecular interactions, thereby fine-tuning the luminescent and magnetic properties of the lanthanide center.

  • Sensitization (Antenna Effect): For luminescent lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺), the aromatic ring of the this compound ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the metal center, which then emits at its characteristic wavelengths (red for Eu³⁺, green for Tb³⁺).[1][3]

This guide provides a generalized yet robust protocol for synthesizing these promising materials via a solution-based precipitation method, which is readily adaptable for various rare-earth elements.

Experimental Workflow Overview

The synthesis of rare-earth this compound polymers involves a multi-step process beginning with the preparation of the ligand, followed by the coordination reaction with a chosen rare-earth salt, and concluding with purification and thorough characterization of the final product.

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Ligand_Start 2-Methoxybenzoic Acid Neutralization Neutralization with NaOH (or other base) Ligand_Start->Neutralization Ligand_Sol Aqueous Solution of Sodium this compound Neutralization->Ligand_Sol Reaction Mixing & Reaction (Controlled pH, Temp, Time) Ligand_Sol->Reaction Ligand_Sol->Reaction RE_Salt Rare-Earth Salt Solution (e.g., LaCl₃, Eu(NO₃)₃) RE_Salt->Reaction Precipitation Precipitation of RE-2-Methoxybenzoate Polymer Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Precipitation->Filtration Washing Washing with Water & Ethanol Filtration->Washing Drying Drying in Vacuo Washing->Drying Final_Product Crystalline Powder Drying->Final_Product FTIR FTIR Spectroscopy Final_Product->FTIR Final_Product->FTIR TGA Thermogravimetric Analysis Final_Product->TGA XRD Powder X-Ray Diffraction Final_Product->XRD Luminescence Photoluminescence Spectroscopy (for Eu³⁺, Tb³⁺, etc.) Final_Product->Luminescence

Caption: General experimental workflow for the synthesis and characterization of rare-earth this compound polymers.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of lanthanum(III) this compound as a representative example. The procedure can be adapted for other rare-earth elements.

Materials and Reagents
ReagentGradeSupplierNotes
Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O)99.9%Sigma-AldrichOr other rare-earth salts (e.g., nitrates).
2-Methoxybenzoic Acid (o-Anisic Acid)≥99%Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Ethanol200 Proof, AbsoluteVWR
Deionized Water18.2 MΩ·cmIn-house
Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium this compound Solution (Ligand Solution)

  • Weigh 4.56 g (30.0 mmol) of 2-methoxybenzoic acid and add it to a 250 mL beaker.

  • Add 100 mL of deionized water and stir to create a suspension.

  • Prepare a 1.0 M solution of NaOH. Slowly add the NaOH solution dropwise to the 2-methoxybenzoic acid suspension while stirring until the acid is fully dissolved and the pH of the solution is approximately 7.0. This typically requires around 30 mL of 1.0 M NaOH.

    • Causality: The deprotonation of the carboxylic acid is essential for its coordination to the positively charged rare-earth ion. A neutral pH prevents the precipitation of rare-earth hydroxides (at high pH) or the protonation of the carboxylate (at low pH).

Step 2: Preparation of Lanthanum(III) Chloride Solution

  • In a separate 250 mL beaker, weigh 3.71 g (10.0 mmol) of LaCl₃·7H₂O.

  • Add 50 mL of deionized water and stir until the salt is completely dissolved.

Step 3: Reaction and Polymer Precipitation

  • While vigorously stirring the lanthanum(III) chloride solution, slowly add the sodium this compound solution dropwise over a period of 30 minutes.

  • A white precipitate will form immediately.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 4 hours to ensure the reaction goes to completion and to promote particle growth.

    • Expertise Insight: A slow addition rate and extended stirring time are crucial for obtaining a more crystalline and easily filterable product. For potentially higher crystallinity, a hydrothermal synthesis approach could be employed, where the reaction mixture is sealed in a Teflon-lined autoclave and heated at 120-180 °C for 24-72 hours.[4][5]

Step 4: Isolation and Purification of the Product

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid three times with 50 mL portions of deionized water to remove any unreacted salts (NaCl, etc.).

  • Wash the solid twice with 25 mL portions of ethanol to remove residual water and organic impurities.

  • Dry the product in a vacuum oven at 80 °C for 12 hours. The final product should be a fine, white crystalline powder. The expected formula is often of the type La(C₈H₇O₃)₃·nH₂O.[6]

Characterization and Validation

To confirm the successful synthesis and to understand the properties of the polymer, a suite of characterization techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the coordination of the carboxylate group to the lanthanum ion.

  • Expected Results:

    • The disappearance of the broad O-H stretch from the carboxylic acid dimer (around 3000 cm⁻¹).

    • The disappearance of the C=O stretch of the protonated carboxylic acid (around 1700 cm⁻¹).

    • The appearance of two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1520-1560 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

    • The separation between these two bands (Δν = ν_asym - ν_sym) can provide insight into the coordination mode of the carboxylate group.[7]

Vibration Mode2-Methoxybenzoic Acid (Approx. cm⁻¹)La-2-Methoxybenzoate (Approx. cm⁻¹)
ν(C=O)~1700-
ν_asym(COO⁻)-1520 - 1560
ν_sym(COO⁻)-1400 - 1440
Δν->100
Thermogravimetric Analysis (TGA)

TGA is performed to assess the thermal stability of the polymer and to determine the number of coordinated or lattice water molecules.

  • Expected Results:

    • An initial weight loss step, typically below 200 °C, corresponding to the loss of water molecules.[8]

    • A region of thermal stability for the anhydrous compound.

    • Subsequent, often multi-step, decomposition of the organic ligand at higher temperatures (typically >300 °C), leading to the formation of a stable rare-earth oxide as the final residue.[6][8]

Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystalline nature of the synthesized material and to check for phase purity. A comparison of the obtained pattern with known structures or patterns from different synthesis batches can ensure reproducibility.

Photoluminescence Spectroscopy

For polymers synthesized with luminescent rare-earth ions like Eu³⁺ or Tb³⁺, photoluminescence spectroscopy is essential.

  • Excitation and Emission: An excitation spectrum is first recorded by monitoring the most intense emission peak while scanning the excitation wavelength. This reveals the wavelengths at which the ligand efficiently absorbs and transfers energy. The emission spectrum is then recorded by exciting at the wavelength of maximum absorption, which will show the characteristic sharp emission lines of the lanthanide ion.

    • Eu³⁺: Strong red emission, with the most intense peak typically corresponding to the ⁵D₀ → ⁷F₂ transition (~612 nm).[9]

    • Tb³⁺: Strong green emission, with the most intense peak corresponding to the ⁵D₄ → ⁷F₅ transition (~545 nm).[1]

Structural Representation

The coordination of rare-earth ions with carboxylate ligands often leads to the formation of dimeric "paddle-wheel" or bridged chain structures. The diagram below illustrates a hypothetical bridged coordination polymer structure, which is a common motif for such systems.

Caption: A simplified representation of a bridged coordination mode in a rare-earth carboxylate polymer.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle 2-methoxybenzoic acid and sodium hydroxide in a well-ventilated area or a fume hood.

  • Rare-earth salts should be handled with care; consult the specific Safety Data Sheet (SDS) for each compound.

Conclusion

The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of rare-earth this compound polymers. By following these procedures and employing the recommended characterization techniques, researchers can produce and validate these advanced materials for a wide range of applications, from luminescent devices to catalysis. The inherent versatility of rare-earth coordination chemistry invites further exploration into different synthesis conditions (e.g., solvothermal methods) and the inclusion of co-ligands to generate novel structures with tailored properties.

References

  • Santos, P. S. et al. (2009). Hydrothermal synthesis of well-crystallised boehmite crystals of various shapes. Materials Research, 12(4), 437-443. Available at: [Link]

  • Gao, Z. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents, CN1884259A.
  • Li, J. et al. (2019). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents, CN109896401A.
  • Kumar, R. et al. (2008). Synthesis, characterizations and luminescent properties of terbium complexes with methoxy derivatives of 2'-hydroxy-2-phenylacetophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1119-1124. Available at: [Link]

  • Zheng, Y-Q. et al. (2008). Synthesis, structures and properties of ternary rare earth complexes with m-methoxybenzoic acid and 1,10-phenanthroline. ResearchGate. Available at: [Link]

  • Caires, F. J. et al. (2006). Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides. ResearchGate. Available at: [Link]

  • Carvalho, J. F. et al. (2007). Synthesis, characterization and thermal studies on solid state 3-methoxybenzoate of lighter trivalent lanthanides. ResearchGate. Available at: [Link]

  • Gushchin, A. L. et al. (2020). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. Available at: [Link]

  • Gao, S. et al. (2019). New Europium Methoxycinnamates: Synthesis and Thermal and Luminescence Properties. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Effect of lanthanum 2⁃benzoyl benzoate on thermal stability of PVC. China Petroleum and Chemical Industry Association. Available at: [Link]

  • Bartolome, L. et al. (2021). A lanthanum coordination polymer with 3,6-dichlorophthalate and 2,4-dichloro-6-(ethoxycarbonyl)benzoate as ligands. PMC. Available at: [Link]

Sources

Application Note: Solvent-Free Synthesis of o-Anisate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent-free synthesis of o-anisate (2-methoxybenzoate) salts, specifically focusing on sodium and potassium counter-ions. Moving away from traditional solvent-evaporation methods reduces environmental impact (E-factor), eliminates solvate formation, and significantly shortens processing times.

We present two primary methodologies: Mechanochemical Synthesis (Ball Milling) and Reactive Melt Processing . These protocols are designed for scalability, high atom economy, and compliance with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Theoretical Framework & Mechanism

The Target Molecule

o-Anisic acid (2-methoxybenzoic acid) is a crystalline solid (


, 

).[1] Its ortho-methoxy group provides steric hindrance and electron-donating properties, influencing the lattice energy of the resulting salt.
Reaction Mechanism in the Solid State

Unlike solution chemistry, where ions diffuse freely, solid-state neutralization relies on surface contact and lattice diffusion .

Reaction A (Hydroxide Base):



Note: The water byproduct often acts as a catalytic lubricant (Liquid Assisted Grinding - LAG), accelerating the reaction.

Reaction B (Carbonate Base):



Critical Consideration: Reaction B generates gas.[2][3] In closed mechanochemical vessels, this pressure must be managed.

Experimental Protocols

Protocol 1: Mechanochemical Synthesis (Ball Milling)

Best for: Lab-scale synthesis, screening counter-ions, and heat-sensitive derivatives.

Materials & Equipment
  • Reagents: o-Anisic acid (>99%), Sodium Hydroxide (beads/powder) or Sodium Carbonate (anhydrous).

  • Mill: Retsch PM 100 or equivalent Planetary Ball Mill.

  • Jar: 25 mL or 50 mL Stainless Steel (SS) jar.

  • Balls: 10mm or 15mm SS balls (Ball-to-Powder Ratio 10:1).

Step-by-Step Methodology
  • Stoichiometric Calculation: Weigh o-anisic acid (1.52 g, 10 mmol) and NaOH (0.40 g, 10 mmol). Note: If using Carbonate, use 0.53 g Na2CO3.

  • Pre-Grind (Optional): If NaOH beads are large, crush them rapidly in a mortar before adding to the jar to ensure uniform surface area.

  • Loading: Place reagents into the SS jar. Add two 10mm SS balls.

  • LAG Addition (Critical): Add 20-50 µL of Methanol or Water.

    • Why? This "Liquid Assisted Grinding" increases molecular mobility at the crystal interfaces, reducing reaction time from hours to minutes.

  • Milling Cycle:

    • Frequency: 25 Hz (1500 rpm).

    • Duration: 20 minutes.

    • Interval: Pause every 5 minutes for 1 minute to dissipate heat.

  • Recovery: Scrape the resulting white powder. If the product is sticky (due to byproduct water), dry in a vacuum oven at 60°C for 2 hours.

Protocol 2: Reactive Melt Synthesis

Best for: Scale-up (kg), continuous processing (extrusion).

Step-by-Step Methodology
  • Thermal Prep: Heat a jacketed reactor or oil bath to 110°C (10°C above o-anisic acid

    
    ).
    
  • Acid Melting: Charge o-anisic acid.[4] Stir until fully molten (clear liquid).

  • Base Addition: Slowly add anhydrous Na2CO3 powder to the melt.

    • Caution: Vigorous evolution of CO2 will occur. Add in small portions to prevent foaming over.

  • Solidification: As the salt forms, the melting point of the mixture will rise drastically (Sodium o-anisate

    
    ). The mixture will transition from liquid 
    
    
    
    paste
    
    
    solid.
  • Grinding: Once the reaction ceases (no more bubbles), cool the solid mass and pulverize.

Characterization & Validation

To ensure the protocol worked, you must validate the disappearance of the acid proton and the formation of the ionic lattice.

MethodObservation in Starting Material (o-Anisic Acid)Observation in Product (Salt)Validation Criteria
FT-IR C=O Stretch: ~1680 cm⁻¹ (sharp)C=O Stretch: Absent. Replaced by COO⁻ (asymmetric/symmetric) at ~1550/1400 cm⁻¹.Shift > 100 cm⁻¹ confirms deprotonation.
PXRD Characteristic peaks at

= 14.2°, 26.5°
New distinct Bragg reflections; disappearance of 14.2° peak.Complete phase change; no residual acid peaks.
DSC Sharp endotherm at ~100°C (Melting)No endotherm at 100°C. High temp decomp/melt >250°C.Absence of low-melt peak confirms 100% conversion.

Visualizations

Mechanochemical Workflow (Graphviz)

Mechanochemistry Input Precursors (o-Anisic Acid + Base) Process Solid-State Proton Transfer Input->Process Energy Kinetic Energy (Ball Mill / 25Hz) Energy->Process Impact Force LAG LAG Solvent (MeOH / H2O trace) LAG->Process Catalysis Output o-Anisate Salt (Crystalline) Process->Output -H2O / -CO2

Caption: Figure 1. Energy and mass flow in Liquid-Assisted Grinding (LAG) synthesis of o-anisate salts.

Reaction Mechanism Logic

ReactionLogic Acid o-Anisic Acid Crystal (H-Bond Dimer) Contact Inter-particle Contact Acid->Contact Base Base (NaOH/Na2CO3) (Ionic Lattice) Base->Contact Transfer Proton Transfer (Rate Limiting Step) Contact->Transfer Mechanical Energy Water Water Release (Autocatalytic Phase) Transfer->Water Product Ionic Salt Lattice (Thermodynamic Sink) Transfer->Product Water->Contact Lubrication (Feedback Loop)

Caption: Figure 2. Mechanistic pathway showing the autocatalytic role of byproduct water in solid-state neutralization.

References

  • Tan, D., & Friščić, T. (2018). Mechanochemistry for Green Materials Synthesis. MRS Bulletin. Link

  • James, S. L., et al. (2012). Mechanochemistry: opportunities for new and cleaner synthesis.[5][6][7] Chemical Society Reviews. Link

  • Stolle, A., et al. (2011). Ball milling as a green tool in organic synthesis. Chemical Society Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. PubChem. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Reference for Principle #5).

Sources

Troubleshooting & Optimization

purification techniques for removing isomers from 2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxybenzoate Ticket ID: #PUR-2MB-ISO-001 Subject: Removal of Isomeric Impurities (3- and 4-methoxybenzoate) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying This compound (o-anisate) typically requires converting the salt to its free acid form, 2-methoxybenzoic acid (o-anisic acid) . The primary impurities are its positional isomers: 3-methoxybenzoic acid (


-anisic) and 4-methoxybenzoic acid  (

-anisic).

The separation challenge lies in their structural similarity. However, two distinct physical properties allow for high-purity separation:

  • Lattice Energy (Melting Point): The para-isomer has a significantly higher melting point and lower solubility than the ortho-isomer.

  • Acidity (pKa): The ortho-isomer is more acidic (lower pKa) than the para-isomer, allowing for pH-controlled fractional precipitation.

Module 1: Physical Property Analysis

Use this data to calibrate your separation parameters.

PropertyTarget: 2-Methoxy (Ortho) Impurity: 3-Methoxy (Meta) Impurity: 4-Methoxy (Para) Separation Lever
Melting Point 101–104 °C105–107 °C182–185 °C Para crystallizes/precipitates first due to high lattice energy.
pKa (Acidity) 4.09 4.094.47 Ortho remains soluble (ionized) at pH 4.3; Para precipitates.
Solubility (H₂O) Moderate (Hot)Moderate (Hot)Low (Hot) / Insoluble (Cold)Recrystallization efficiency.

Technical Note: The ortho-effect (steric inhibition of resonance) stabilizes the carboxylate anion in the 2-position, making it a stronger acid than the 4-position isomer. This 0.4 pKa difference is sufficient for chemical separation.

Module 2: Strategic Purification Workflows

Workflow A: The "pH Swing" Fractionation (Recommended for >5% Impurity)

Best for removing 4-methoxybenzoate from the 2-methoxy target.

Mechanism: By adjusting the pH to ~4.3, the para-isomer (pKa 4.47) reaches its isoelectric point and precipitates as a free acid, while the ortho-isomer (pKa 4.09) remains largely ionized and soluble.

Protocol:

  • Dissolution: Dissolve the crude this compound mixture in water. Adjust pH to 9.0–10.0 using 1M NaOH to ensure full solubility.

  • Titration: Slowly add 1M HCl while monitoring with a calibrated pH meter.

  • Critical Point (pH 4.3 - 4.5): Stop addition when pH reaches 4.4 . Stir for 30 minutes.

    • Observation: A white precipitate should form. This is predominantly the 4-methoxybenzoic acid impurity.

  • Filtration: Filter the suspension.

    • Solid (Filter Cake): Impurities (Discard).[1]

    • Filtrate (Liquid): Contains purified This compound .

  • Recovery: Acidify the filtrate further to pH 1.0–1.5 . The target 2-methoxybenzoic acid will precipitate. Filter and dry.

Workflow B: Recrystallization (Polishing Step)

Best for removing trace isomers (<5%) or improving crystal habit.

Solvent System: Ethanol:Water (30:70 v/v).

Protocol:

  • Suspend the crude acid in water (10 mL/g).

  • Heat to reflux (100°C).

  • Add Ethanol dropwise until the solution becomes clear.

  • Hot Filtration (Optional): If insoluble particles remain at boiling, these are likely high-melting para-isomers. Filter immediately while hot.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals. Wash with cold water.[1]

Module 3: Visualization of Logic

PurificationStrategy Start Start: Crude this compound Mixture CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity Decision Is 4-Methoxy (Para) > 5%? CheckImpurity->Decision PH_Swing Workflow A: pH Fractionation (Target pH 4.4) Decision->PH_Swing Yes (High Impurity) Recryst Workflow B: Recrystallization (Ethanol/Water) Decision->Recryst No (Trace Impurity) Precipitate_Para Precipitate: 4-Methoxy Acid (Discard Solid) PH_Swing->Precipitate_Para Filter at pH 4.4 Filtrate_Ortho Filtrate: 2-Methoxy Anion (Keep Liquid) PH_Swing->Filtrate_Ortho Acidify Acidify to pH 1.0 Filtrate_Ortho->Acidify Acidify->Recryst Polishing Final Pure 2-Methoxybenzoic Acid (>99%) Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity load.

Module 4: Troubleshooting & FAQs

Q1: I tried recrystallization, but the melting point is still broad (100–115°C). Why?

  • Root Cause: Co-crystallization. The meta-isomer (MP 105°C) is structurally very similar to the ortho-target (MP 101°C) and can incorporate into the lattice.

  • Resolution: Recrystallization alone is often insufficient for meta-isomers. You must use Workflow A (pH Swing) first. Even a slight enrichment by pH fractionation breaks the solid solution, allowing subsequent recrystallization to work effectively.

Q2: My yield is low (<40%) after recrystallization.

  • Root Cause: The ortho-isomer is significantly more soluble in organic solvents than the para-isomer. You likely used too much Ethanol.

  • Resolution: Use a Water-rich solvent system.[1] Dissolve in minimum boiling water first, and add Ethanol only if absolutely necessary to clear the turbidity. Cool to 0°C to maximize recovery.

Q3: How do I validate purity without an expensive HPLC setup?

  • Method: Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Toluene:Acetic Acid (90:10).

  • Visualization: UV Light (254 nm).[2] The ortho-isomer usually has a slightly different Rf value due to internal hydrogen bonding (chelation) reducing its polarity compared to the para-isomer.

Q4: Can I distill the acid directly?

  • Warning: No. Methoxybenzoic acids have high boiling points and can decarboxylate or sublime before distilling.

  • Alternative: If you must distill, convert the acid to its methyl ester (using Methanol/H₂SO₄). The boiling points of the esters differ slightly more, and they are liquids at lower temperatures under vacuum. Hydrolyze back to the acid after distillation.

Module 5: Analytical Validation (HPLC)

To confirm the removal of isomers, use the following standard method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Isosbestic point region) or 280 nm.

  • Expected Elution Order:

    • 4-Methoxy (Para): Most polar, elutes first (typically).

    • 3-Methoxy (Meta): Intermediate.

    • 2-Methoxy (Ortho): Least polar (due to intramolecular H-bonding masking the polar group), elutes last.

References

  • PubChem. (n.d.). 4-Methoxybenzoic acid (p-Anisic acid) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). Solubility and Stability of p-Anisic Acid. Retrieved from [Link]

  • Waters Corporation. (2015). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Science Learning Center. (n.d.). Recrystallization of Benzoic Acid Derivatives. Retrieved from [Link] (General reference for benzoic acid recrystallization protocols).

  • National Institutes of Health (PMC). (1956). Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water. Retrieved from [Link]

Sources

Technical Support Center: Polymorphism Control in Methoxybenzoate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the crystallization of methoxybenzoate derivatives.

Note on Chemical Nomenclature & Scope: While 2-methoxybenzoic acid (o-anisic acid) is typically reported as monomorphic or having rare/unstable polymorphs (unlike its meta and para isomers), the 2,6-dimethoxybenzoic acid (2,6-DMB) derivative is the industry-standard model for difficult polymorphic control (exhibiting Forms I, II, and III).[1]

  • If you are working with 2,6-dimethoxybenzoic acid: This guide details the specific control of Forms I, II, and III.

  • If you are working with 2-methoxybenzoate salts (e.g., Sodium/Metal salts): Refer to the "General Salt & Solvate Troubleshooting" section.

Topic: Controlling Polymorphism in this compound/2,6-Dimethoxybenzoic Acid Systems Document ID: TS-CRYST-2MB-004 Status: Active Audience: Process Chemists, Solid-State Scientists[1]

System Overview: The Polymorphic Landscape

Before troubleshooting, you must identify where your system sits thermodynamically.[1] For the 2,6-dimethoxybenzoic acid (2,6-DMB) model system, the landscape is defined by enantiotropy.[1]

PolymorphStability ProfileMolecular ConformationKey Characteristics
Form I Stable (< 79°C)Anti-conformationThe thermodynamic product at Room Temp (RT).[1] Hard to avoid in slow cooling.
Form II Metastable Syn-conformation"Disappearing polymorph."[1] Extremely difficult to isolate pure; prone to rapid SMPT.[1]
Form III High-T Stable (> 79°C)Syn-conformationStable at high temps.[1] Metastable at RT. Can be stabilized kinetically using additives.[1]

Key Concept: The transition between Form III and Form I is enantiotropic .[1] This means the stability order inverts at the transition temperature (


).[1]
  • Above 79°C: Form III is stable.[1]

  • Below 79°C: Form I is stable.[1]

  • Challenge: Crystallizing Form III at RT requires "freezing" the kinetics to prevent the Solvent-Mediated Phase Transition (SMPT) to Form I.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am trying to isolate the metastable Form III, but I keep getting Form I or a mixture."

Diagnosis: You are likely experiencing Solvent-Mediated Phase Transition (SMPT) .[1] Even if Form III nucleates first (Ostwald’s Rule of Stages), it rapidly dissolves and reprecipitates as Form I because Form I is less soluble at your isolation temperature.[1]

Corrective Actions:

  • Switch Solvent System: Avoid solvents where the solubility difference between Form I and III is high.[1] Water is common but promotes fast SMPT.[1]

  • Use Additives (Critical): Add Hydroxypropyl Cellulose (HPC) or Polyethylene Glycol (PEG) .[1]

    • Mechanism:[1][2] These polymers adsorb onto the surface of the Form I nuclei, inhibiting their growth.[1] This "buys time" for Form III to be filtered.[1]

  • Increase Filtration Speed: The transformation often happens during the filtration/washing step if the mother liquor remains in contact with the cake.[1]

Issue 2: "My crystallization is 'oiling out' (Liquid-Liquid Phase Separation) before crystals appear."

Diagnosis: This occurs when the supersaturation (


) is too high, pushing the system into the spinodal decomposition region, or when using a solvent/antisolvent ratio that reduces solubility too aggressively.[1]

Corrective Actions:

  • Seed at Low Supersaturation: Do not rely on spontaneous nucleation. Add seeds of the desired form at the Metastable Zone Width (MSZW) boundary.[1]

  • Temperature Cycling: If oiling occurs, heat the system until the oil redissolves, then cool more slowly.[1]

  • Diagram Check: Ensure your operating point is within the metastable zone, not the labile zone.[1]

Issue 3: "I am working with a metal this compound salt (e.g., Zn, Co) and the XRD pattern changes upon drying."

Diagnosis: Metal 2-methoxybenzoates often form hydrates or solvates .[1] The "polymorph change" is likely a dehydration or desolvation event (pseudopolymorphism).[1]

Corrective Actions:

  • Thermal Analysis (TGA/DSC): Run TGA to check for weight loss < 150°C. If weight loss correlates with the phase change, you are dealing with a solvate.[1]

  • Humidity Control: Dry the sample at ambient humidity or use a specific %RH chamber. Aggressive vacuum drying often collapses the crystal lattice of channel solvates.[1]

Experimental Protocols

Protocol A: Selective Crystallization of Metastable Form III (2,6-DMB)

Target: Stabilizing the high-temperature form at room temperature.[1]

Reagents:

  • 2,6-Dimethoxybenzoic acid[1]

  • Solvent: Water (deionized)[1]

  • Additive: Hydroxypropyl cellulose (HPC, Mw ~80,000)[1]

Procedure:

  • Preparation: Prepare a supersaturated solution of 2,6-DMB in water at 90°C (Above the

    
     of 79°C). Ensure all solids are dissolved.[1]
    
  • Additive Dosing: Add 0.5% w/w HPC to the hot solution.[1] Maintain stirring at 400 RPM.

  • Cooling: Cool the solution to 25°C at a rate of 1.0°C/min .

    • Note: While fast cooling usually favors metastable forms, here we use the additive to inhibit the stable form.[1]

  • Isolation: Immediately filter the crystals upon reaching 25°C. Do not hold the slurry at 25°C, as HPC only delays the transition (it does not stop it thermodynamically).[1]

  • Drying: Air dry for 12 hours. Avoid heat, which might anneal the crystals.[1]

Protocol B: Solvent-Mediated Transformation Study (SMPT)

Use this to determine the "Safe Hold Time" for your process.[1]

  • Slurry: Suspend pure Form III (or a mixture) in your target solvent at 25°C.

  • Sampling: Withdraw aliquots every 2 minutes.

  • Analysis: Immediately filter and analyze via Raman Spectroscopy or PXRD .[1]

  • Plot: Plot the fraction of Form I vs. Time. The point where Form I exceeds 5% is your maximum process hold time.

Visualizing the Control Strategy

Diagram 1: Polymorph Selection Decision Tree

This logic flow helps you choose the correct crystallization parameters based on the desired form.[1]

PolymorphControl Start Start: Select Target Form TargetI Target: Stable Form I (Thermodynamic) Start->TargetI TargetIII Target: Metastable Form III (Kinetic/High-T) Start->TargetIII SolventI Solvent: Organic (Ethanol/MeOH) High Solubility Diff TargetI->SolventI SolventIII Solvent: Water (With Additives) TargetIII->SolventIII CoolingI Cooling: Slow (< 0.5°C/min) Allow Equilibrium SolventI->CoolingI HoldI Hold: Extended Slurry (> 24h) Ensure SMPT Completion CoolingI->HoldI ResultI Pure Form I HoldI->ResultI Yields Form I Additive Add: HPC or PEG (Inhibits Form I Nucleation) SolventIII->Additive TempCtrl Temp: Crystallize > 79°C Or Rapid Cool Additive->TempCtrl FilterFast Action: Immediate Filtration Avoid SMPT TempCtrl->FilterFast ResultIII Pure Form III FilterFast->ResultIII Yields Form III

Caption: Decision logic for targeting specific polymorphs of 2,6-dimethoxybenzoic acid. Green path favors thermodynamics; Red path utilizes kinetic control.[1]

Diagram 2: Solvent-Mediated Phase Transition (SMPT) Mechanism

Understanding this pathway is crucial to preventing the unwanted conversion of Form III to Form I.[1]

SMPT MetaSolid Metastable Solid (Form III) Solution Solution Phase (Supersaturated wrt Stable) MetaSolid->Solution 1. Dissolution (Fast) StableSolid Stable Solid (Form I) Solution->StableSolid 2. Nucleation & Growth (Rate Limiting Step) Inhibitor Additive (HPC) Blocks Growth Sites Inhibitor->StableSolid Inhibits

Caption: The "Dissolution-Recrystallization" mechanism. Additives work by blocking the growth of the Stable Solid (Form I), trapping the system in the Metastable state.[1]

Data Summary

Table 1: Thermodynamic Properties of 2,6-Dimethoxybenzoic Acid Polymorphs

PropertyForm I (Stable)Form III (Metastable at RT)
Melting Point 186-187 °C188-189 °C (Note: Higher MP often indicates High-T stability)
Stability Range Stable < 79 °CStable > 79 °C
Conformation Carboxyl anti-planarCarboxyl syn-planar
Solubility (Water, 25°C) Lower (Thermodynamic sink)Higher (Kinetic peak)

References

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives Source: MDPI (Crystals), 2022.[1] Context: Primary source for Form I/III control, additive selection (HPC/PEG), and thermodynamic data.[1] URL:[Link][1]

  • Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid Source: IUCr (Acta Crystallographica), 2019.[1] Context: Confirms that the ortho isomer (2-methoxybenzoic acid) is generally monomorphic compared to the meta and di-substituted forms.[1] URL:[Link][1]

  • Solvent-Mediated Polymorphic Transformation of Famoxadone Source: MDPI (Crystals), 2019.[1] Context: Provides the theoretical framework for the SMPT mechanism described in the troubleshooting section. URL:[Link][1][3]

  • Synthesis, characterization and thermal behaviour of solid-state compounds of this compound Source: Eclética Química, 2005.[1][4] Context: Reference for users dealing with metal salts of this compound, highlighting thermal decomposition vs. polymorphism. URL:[Link][1][2]

Sources

Technical Support Center: Achieving Phase Purity in 2-Methoxybenzoate Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving phase purity challenges in the synthesis of 2-methoxybenzoate coordination polymers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining phase-pure crystalline materials. In the synthesis of coordination polymers, achieving a single, well-defined crystalline phase is paramount for reproducible properties and reliable structure-function correlations. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established crystallographic and synthetic principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues encountered during the synthesis of this compound coordination polymers.

Q1: My PXRD pattern shows extra peaks that don't match the simulated pattern from my single-crystal data. What does this mean?

A1: The presence of additional peaks in your powder X-ray diffraction (PXRD) pattern indicates that your bulk sample is not phase-pure.[1][2] These extra reflections likely correspond to one or more of the following:

  • Polymorphs: this compound ligands, like other benzoic acid derivatives, can lead to the formation of different crystalline forms (polymorphs) under slightly varied conditions.[3][4]

  • Unreacted Starting Materials: Residual metal salts or 2-methoxybenzoic acid can appear as distinct crystalline phases.

  • Intermediate Phases: The synthesis may proceed through a metastable intermediate coordination polymer which can persist if the reaction is not driven to completion.[5]

  • Solvates: The inclusion of solvent molecules in the crystal lattice can result in a different crystal structure, known as a solvate or pseudopolymorph.

Q2: I obtained a crystalline product, but it's not the phase I was targeting. How can I control the crystallization outcome?

A2: Controlling the polymorphic outcome is a common challenge in the crystallization of coordination polymers.[6][7] The final crystalline phase is highly sensitive to the crystallization conditions. Key parameters to control include:

  • Solvent System: The polarity, coordinating ability, and viscosity of the solvent can significantly influence the resulting structure.[8][9]

  • Temperature: Temperature affects both the solubility of the reactants and the kinetics of crystal nucleation and growth.

  • Concentration of Reactants: The molar ratio of the metal salt to the this compound ligand can dictate the stoichiometry and structure of the resulting polymer.

  • Cooling Rate: Slow cooling generally favors the formation of the most thermodynamically stable phase, while rapid cooling can trap metastable phases.[10]

Q3: My synthesis yielded an amorphous precipitate instead of crystals. What went wrong?

A3: Amorphous material results from rapid precipitation where the molecules do not have sufficient time or energy to arrange into an ordered crystal lattice. This can be caused by:

  • High Supersaturation: If the concentration of the reactants is too high, the product may crash out of solution.

  • Inappropriate Solvent: The chosen solvent may not be suitable for promoting crystal growth.

  • Rapid pH Change: If the deprotonation of the 2-methoxybenzoic acid is not well-controlled, it can lead to rapid and disordered precipitation.

Q4: How can I remove residual solvents from the pores of my coordination polymer without causing a structural collapse?

A4: The removal of guest molecules, often the synthesis solvent, can sometimes lead to the collapse of the crystalline framework. To mitigate this, consider the following approaches:

  • Solvent Exchange: Before drying, immerse the crystals in a more volatile and less interactive solvent for a period to replace the original high-boiling solvent.

  • Gentle Heating Under Vacuum: A slow and controlled heating ramp under vacuum can facilitate solvent removal without causing a sudden structural change.

  • Supercritical CO2 Drying: This technique can be used to remove solvents without the surface tension effects that can lead to pore collapse.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific phase purity issues.

Guide 1: Diagnosing and Resolving the Presence of Multiple Crystalline Phases

The appearance of unexpected peaks in a PXRD pattern is a clear indicator of a phase purity problem. The following workflow will guide you through identifying the impurity and refining your synthesis to obtain a single phase.

G cluster_0 Phase Purity Troubleshooting Workflow start Impure Sample (Multiple Phases in PXRD) identify Identify Impurity Phases start->identify unreacted Unreacted Starting Material? identify->unreacted polymorph Known Polymorph? unreacted->polymorph No adjust_stoichiometry Adjust Metal:Ligand Ratio unreacted->adjust_stoichiometry Yes unknown Unknown Phase? polymorph->unknown No modify_solvent Modify Solvent System polymorph->modify_solvent Yes control_cooling Control Cooling Rate unknown->control_cooling Yes recrystallize Recrystallize Product unknown->recrystallize No increase_time_temp Increase Reaction Time/Temperature adjust_stoichiometry->increase_time_temp analyze Analyze Purity (PXRD, TGA, etc.) adjust_stoichiometry->analyze increase_time_temp->analyze modify_solvent->analyze control_cooling->analyze recrystallize->analyze analyze->start Impure end Phase-Pure Product analyze->end Pure

Caption: Troubleshooting workflow for addressing phase impurity issues.

Step-by-Step Protocol:

  • Identify the Impurity Phase:

    • Compare the impurity peaks in your experimental PXRD pattern to the known patterns of your starting materials (metal salt and 2-methoxybenzoic acid).

    • Search the Cambridge Structural Database (CSD) for known polymorphs of your target coordination polymer or related structures.

  • Addressing Unreacted Starting Materials:

    • Rationale: The presence of unreacted starting materials suggests either an incorrect stoichiometric ratio or incomplete reaction.

    • Action:

      • Carefully re-evaluate the stoichiometry of your reactants. Consider performing a series of small-scale reactions with varying metal-to-ligand ratios.

      • Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by PXRD.

  • Controlling Polymorphism:

    • Rationale: The formation of different polymorphs is often dictated by the thermodynamics and kinetics of crystallization.[3][4]

    • Action:

      • Solvent Screening: Systematically vary the solvent system. A solvent's ability to coordinate with the metal center can influence the resulting structure.[9] For example, switching from a non-coordinating solvent like toluene to a coordinating solvent like dimethylformamide (DMF) can lead to different crystalline phases.

      • Temperature Control: Perform crystallizations at different temperatures. The thermodynamically stable phase is generally favored at higher temperatures, but this is not always the case.

      • Controlled Cooling: Employ a slow, controlled cooling rate. Rapid cooling can trap kinetically favored but metastable polymorphs.[10] Consider using a programmable heating mantle or a dewar-in-dewar setup for slow cooling.

  • Purification via Recrystallization:

    • Rationale: If direct synthesis of a pure phase is challenging, recrystallization can be an effective purification method.[11]

    • Protocol for Two-Solvent Recrystallization:

      • Select a "good" solvent in which your desired coordination polymer is soluble at elevated temperatures.

      • Select a "poor" solvent (miscible with the "good" solvent) in which your compound is insoluble.

      • Dissolve the impure solid in a minimal amount of the hot "good" solvent.

      • Filter the hot solution to remove any insoluble impurities.

      • Slowly add the "poor" solvent to the hot filtrate until the solution becomes slightly turbid.

      • Re-heat the solution until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

      • Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.[12]

Guide 2: Optimizing Crystallization Conditions to Avoid Amorphous Precipitation

The formation of an amorphous solid is a common pitfall in coordination polymer synthesis. The following table outlines key experimental parameters and their impact on crystallinity, with suggested modifications to promote the formation of well-ordered crystals.

ParameterCommon IssueRationale for the IssueTroubleshooting Strategy
Reactant Concentration Too high, leading to rapid precipitation.Exceeding the critical supersaturation level prevents orderly molecular arrangement.Decrease the concentration of both the metal salt and the this compound ligand.
Solvent System Poor solubility of the forming polymer.If the product is virtually insoluble in the reaction medium, it will precipitate immediately upon formation.Choose a solvent or solvent mixture that provides moderate solubility for the coordination polymer at the reaction temperature.
Rate of Reagent Addition Too rapid, causing localized high concentrations.Rapid mixing can create pockets of high supersaturation, leading to amorphous precipitation.Add one reactant solution to the other dropwise with vigorous stirring.
pH Control Uncontrolled deprotonation of 2-methoxybenzoic acid.Rapid deprotonation can lead to a burst of nucleation and the formation of an amorphous solid.Use a buffer or a slow-releasing base to control the pH of the reaction mixture.
Temperature Too low, leading to insufficient molecular mobility.At lower temperatures, molecules may not have enough kinetic energy to arrange into a crystal lattice.Increase the reaction temperature to enhance solubility and provide the necessary energy for crystal growth.

Data Presentation and Analysis

Table 1: Influence of Solvents on the Crystallization of Benzoic Acid Derivatives

This table, based on findings for the related 2,6-dimethoxybenzoic acid, illustrates how solvent choice can influence the polymorphic outcome.[3][4] Similar trends may be observed for this compound systems.

SolventPolarity IndexCommon Polymorphs Observed for 2,6-dimethoxybenzoic acidRationale
Water10.2Form IIIHigh polarity and hydrogen bonding capacity can stabilize specific packing arrangements.
Acetonitrile5.8Mixture of Form I and IIIAprotic polar solvent, can lead to competition between different polymorphs.
Tetrahydrofuran (THF)4.0Form ILower polarity may favor the formation of less polar crystal packing.
Toluene2.4Form INon-polar solvent, often leads to the thermodynamically most stable, less solvated form.
Diagram 2: Logical Flow for Optimizing Crystallinity

This diagram illustrates the decision-making process when encountering an amorphous product.

G cluster_1 Optimizing Crystallinity Workflow start_amorphous Amorphous Product Obtained check_concentration Is Concentration Too High? start_amorphous->check_concentration reduce_concentration Reduce Reactant Concentrations check_concentration->reduce_concentration Yes check_solvent Is Solvent Appropriate? check_concentration->check_solvent No analyze_product Analyze Product (PXRD) reduce_concentration->analyze_product change_solvent Screen Different Solvents check_solvent->change_solvent No check_addition_rate Is Reagent Addition Too Fast? check_solvent->check_addition_rate Yes change_solvent->analyze_product slow_addition Slow Down Reagent Addition check_addition_rate->slow_addition Yes check_temperature Is Temperature Too Low? check_addition_rate->check_temperature No slow_addition->analyze_product increase_temperature Increase Reaction Temperature check_temperature->increase_temperature Yes check_temperature->analyze_product No increase_temperature->analyze_product analyze_product->start_amorphous Amorphous end_crystalline Crystalline Product analyze_product->end_crystalline Crystalline

Caption: Decision-making process for optimizing crystallinity.

References

  • Frontiers in Chemistry. (2022). Synthesis and Characterization of Metallo-Supramolecular Polymers Based on Benzodipyrrolidone. [Link]

  • MDPI. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • Royal Society of Chemistry. (2009). Polymorphism of metal–organic frameworks: direct comparison of structures and theoretical N2-uptake of topological pto- and tbo-isomers. [Link]

  • ResearchGate. (2015). Synthesis and characterization of metal coordination polymers with fumaroyl bis (paramethoxyphenylcarbamide) by using FT-IR, XRD, SEM, and TG techniques. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (2022). Elucidation of the Transformation of Coordination Polymer Intermediates into 2D Metal-Organic Framework Films during Chemical Vapor Deposition. [Link]

  • Royal Society of Chemistry. (2004). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. [Link]

  • ResearchGate. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • ResearchGate. (2015). The Importance of Polymorphism in Metal–Organic Framework Studies. [Link]

  • ChemRxiv. (2023). Structural Characterization of a Desolvated Flexible Porous Coordination Polymer Using MicroED. [Link]

  • SciSpace. (2022). Crystallization Kinetics of a Liquid-Forming 2D Coordination Polymer. [Link]

  • University of Arizona. (n.d.). Recrystallization 2. [Link]

  • MDPI. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2020). A Zinc(II) Coordination Polymer Based on a Chain of {Zn2O7} Bitetrahedra Bridged by 3‐Methoxybenzoates. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Royal Society of Chemistry. (2022). Anisotropy of metal–organic framework and their composites: properties, synthesis, and applications. [Link]

  • MDPI. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosylation of Benzaldehydes. [Link]

  • National Institutes of Health. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • Beijing Institute of Technology. (2020). Effects of solvent coordination on perovskite crystallization. [Link]

  • National Institutes of Health. (2018). Interwrapping Distinct Metal-Organic Frameworks in Dual-MOFs for the Creation of Unique Composite Catalysts. [Link]

  • ResearchGate. (2023). The Catalytic Activity of Metal-Organic Frameworks (Mofs) and Post-Synthetic Modified Mof Towards Depolymerisation of Polycarbonate. [Link]

  • Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxybenzoate vs. 4-Methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and the impurity profile of the final product. Among the vast array of available building blocks, substituted benzoates are of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2-methoxybenzoate and 4-methoxybenzoate. Understanding the nuanced differences in their chemical behavior, dictated by the seemingly subtle variation in the position of the methoxy group, is crucial for rational reaction design and process optimization.

This document moves beyond a simple cataloging of properties to offer a mechanistic and data-driven comparison of these two isomers in key chemical transformations, namely nucleophilic acyl substitution and electrophilic aromatic substitution. By elucidating the interplay of electronic and steric effects, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences in Reactivity

FeatureThis compound4-Methoxybenzoate
Dominant Electronic Effect Strong electron-donating resonance effect from the methoxy group, partially offset by its inductive withdrawal.Strong electron-donating resonance effect from the methoxy group.
Steric Hindrance Significant steric hindrance at the ortho position, impacting access to the ester carbonyl and adjacent ring positions.Minimal steric hindrance, allowing for easier access to the reaction centers.
Reactivity in Nucleophilic Acyl Substitution Generally exhibits a higher rate of hydrolysis due to the "ortho effect," which disrupts coplanarity and destabilizes the ground state.Exhibits a high rate of hydrolysis due to the electron-donating resonance of the para-methoxy group, but typically slower than the ortho isomer.
Reactivity in Electrophilic Aromatic Substitution The methoxy group is a strong ortho, para-director, while the benzoate is a meta-director. The positions ortho and para to the methoxy group are activated, but steric hindrance can influence the regioselectivity.The methoxy group is a strong ortho, para-director, and the benzoate is a meta-director. The positions ortho to the methoxy group are strongly activated.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In the case of this compound and 4-methoxybenzoate, the interplay of these factors leads to distinct chemical behaviors.

The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the benzene ring. It also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. The benzoate group (-COOR), conversely, is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect), deactivating the aromatic ring.

In 4-methoxybenzoate , the methoxy group at the para position exerts its full electron-donating resonance effect, enriching the electron density of the aromatic ring, particularly at the ortho positions relative to the methoxy group.

In This compound , the proximity of the methoxy and benzoate groups introduces significant steric hindrance.[1] This steric clash can force the ester group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This disruption of coplanarity has profound consequences for the molecule's reactivity.

Comparative Reactivity in Nucleophilic Acyl Substitution: The Case of Alkaline Hydrolysis

Nucleophilic acyl substitution at the ester carbonyl is a fundamental reaction for benzoates. A direct comparison of the alkaline hydrolysis rates of methyl this compound and methyl 4-methoxybenzoate provides a clear illustration of their differing reactivities.

Experimental Data: Alkaline Hydrolysis Rates

The following data, derived from a kinetic study of the hydrolysis of methyl methoxybenzoates in a dioxane-water solvent system, quantitatively demonstrates the reactivity differences.[2]

CompoundTemperature (°C)Rate Constant (k, x 10³ dm³ mol⁻¹ s⁻¹) in 10% Dioxane
Methyl this compound3020.80
Methyl 4-methoxybenzoate3014.45
Methyl this compound3529.50
Methyl 4-methoxybenzoate3522.80

Analysis of the Data:

The experimental data clearly shows that methyl this compound undergoes alkaline hydrolysis at a significantly faster rate than methyl 4-methoxybenzoate under identical conditions.[2] This observation can be attributed to the "ortho effect."

The steric hindrance between the ortho-methoxy group and the ester group in this compound forces the ester out of the plane of the benzene ring. This reduces the resonance stabilization of the ground state of the ester, as the delocalization of electrons between the carbonyl group and the aromatic ring is diminished. Consequently, the ground state energy of this compound is raised, leading to a lower activation energy for the nucleophilic attack by the hydroxide ion and a faster reaction rate.

In contrast, the 4-methoxybenzoate molecule is planar, allowing for full resonance stabilization of the ground state. While the para-methoxy group's electron-donating nature increases the electron density on the carbonyl carbon to some extent, making it slightly less electrophilic, the dominant factor in this comparison is the ground state destabilization of the ortho isomer.

G cluster_0 Alkaline Hydrolysis of Benzoate Esters cluster_1 Factors Influencing Reactivity Start Benzoate Ester TS Tetrahedral Intermediate (Transition State) Start->TS + OH⁻ (Nucleophilic Attack) Product Carboxylate + Alcohol TS->Product - OR' (Leaving Group Departure) ortho This compound (Ortho Effect) ortho->TS Lower ΔG‡ (Faster Rate) para 4-Methoxybenzoate para->TS Higher ΔG‡ (Slower Rate) caption Workflow for Alkaline Hydrolysis

Caption: Generalized workflow for the alkaline hydrolysis of benzoate esters.

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis

This protocol outlines a general method for determining the rate constants of alkaline hydrolysis of methyl this compound and methyl 4-methoxybenzoate.

  • Preparation of Solutions:

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.02 M) in a suitable solvent mixture (e.g., 10% dioxane in water).

    • Prepare stock solutions of methyl this compound and methyl 4-methoxybenzoate (e.g., 0.01 M) in the same solvent mixture.

    • Prepare a standard solution of a quenching acid (e.g., 0.01 M HCl).

  • Reaction Setup:

    • Equilibrate the sodium hydroxide solution and the ester solution in a constant temperature water bath (e.g., 30 °C).

    • To initiate the reaction, mix equal volumes of the pre-heated sodium hydroxide and ester solutions in a reaction vessel. Start a stopwatch immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (e.g., 5.0 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standard HCl solution.

  • Titration:

    • Titrate the unreacted HCl in the quenched sample with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis:

    • Calculate the concentration of unreacted ester at each time point.

    • Plot the appropriate concentration function versus time (e.g., ln[ester] vs. time for a pseudo-first-order reaction) to determine the rate constant (k).

Comparative Reactivity in Electrophilic Aromatic Substitution: The Case of Nitration

Electrophilic aromatic substitution (EAS) is another key reaction class where the reactivities of this compound and 4-methoxybenzoate diverge, primarily in terms of regioselectivity. The nitration of these esters serves as an excellent case study.

In both isomers, we have a conflict between the directing effects of the two substituents. The methoxy group is a powerful activating ortho, para-director, while the methyl ester group is a deactivating meta-director.

  • For 4-methoxybenzoate: The methoxy group strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the ester). The ester group directs incoming electrophiles to the positions meta to it (positions 3 and 5). The powerful activating effect of the methoxy group dominates, leading to substitution primarily at the positions ortho to the methoxy group.

  • For this compound: The methoxy group activates the ortho position (position 3) and the para position (position 5) relative to itself. The ester group directs to the meta positions (positions 3 and 5). Here, both substituents direct the incoming electrophile to the same positions (3 and 5). However, the steric bulk of the ortho-methoxy group can be expected to disfavor substitution at the adjacent position 3 to some extent, potentially leading to a higher proportion of substitution at position 5.

G cluster_0 Nitration of 4-Methoxybenzoate cluster_1 Nitration of this compound 4-methoxy 4-Methoxybenzoate OMe (o,p-director) COOMe (m-director) 4-product Major Product(s) (Substitution at C3 & C5) 4-methoxy:f1->4-product Activates C3, C5 4-methoxy:f2->4-product Directs to C3, C5 2-methoxy This compound OMe (o,p-director) COOMe (m-director) 2-product Major Product(s) (Substitution at C3 & C5) 2-methoxy:f1->2-product Activates C3, C5 2-methoxy:f2->2-product Directs to C3, C5 steric Steric Hindrance steric->2-product May disfavor C3 caption Directing Effects in Nitration

Caption: Competing directing effects in the nitration of methoxybenzoate isomers.

Experimental Protocol: Nitration of a Methoxybenzoate Ester

This protocol provides a general procedure for the nitration of a methoxy-substituted methyl benzoate. Caution: This reaction involves the use of strong, corrosive acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup:

    • Dissolve the methyl methoxybenzoate isomer in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool this flask in an ice bath to between 0 and 5 °C.

  • Addition of Nitrating Mixture:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the ester.

    • Carefully monitor the temperature and maintain it within the 0-10 °C range throughout the addition.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified nitro-substituted methyl methoxybenzoate.

    • Characterize the product and determine the isomeric distribution using techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Conclusion and Recommendations

The choice between this compound and 4-methoxybenzoate as a synthetic precursor is not arbitrary and should be guided by a thorough understanding of their distinct reactivities.

  • For reactions involving nucleophilic acyl substitution , such as hydrolysis or transesterification, researchers should be aware that This compound will likely react faster due to the steric strain in its ground state (the ortho effect). This enhanced reactivity could be advantageous for facilitating reactions under milder conditions but may also lead to undesired side reactions if not properly controlled.

  • In electrophilic aromatic substitution , both isomers will direct incoming electrophiles to the positions activated by the powerful methoxy group. However, the regioselectivity for this compound may be influenced by steric hindrance , potentially favoring substitution at the position para to the methoxy group over the more sterically encumbered ortho position. For 4-methoxybenzoate , substitution is expected to occur cleanly at the positions ortho to the methoxy group.

By carefully considering these electronic and steric factors, and by leveraging the experimental data and protocols presented in this guide, researchers can harness the unique properties of each isomer to achieve their synthetic goals with greater precision and efficiency.

References

  • Singh, L., Gupta, A. K., & Singh, R. T. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-104. Available at: [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • askIITians. (2025, August 30). What happens when anisole is nitrated? Retrieved from [Link]

Sources

Comparative Binding Affinity Guide: o-Anisate vs. Salicylate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxy-Methoxy Switch

This guide analyzes the binding mechanics of Salicylate (2-hydroxybenzoate) versus its methylated analog, o-Anisate (2-methoxybenzoate). While structurally similar, the substitution of the phenolic hydroxyl group with a methoxy group fundamentally alters their coordination chemistry and biological interaction profiles.

The Core Distinction:

  • Salicylate: Acts as a bidentate chelator .[1] The phenolic oxygen acts as a strong donor after deprotonation (or via H-bonding), forming stable 6-membered chelate rings with metals. It binds serum albumin with high affinity through a combination of electrostatic and hydrogen-bonding interactions.

  • o-Anisate: Acts primarily as a monodentate carboxylate . The methyl group on the oxygen removes the hydrogen bond donor capability and introduces steric bulk. The ether oxygen is a poor Lewis base, preventing effective chelation in aqueous media. Consequently, o-anisate exhibits significantly lower binding affinities for both transition metals and protein targets.

Mechanistic Basis of Binding

Structural Determinants

The difference in binding affinity is governed by three physicochemical factors:

  • The Chelate Effect (Metals): Salicylate forms thermodynamically stable ring structures with metals (e.g., Fe³⁺, Cu²⁺). o-Anisate cannot effectively close this ring due to the weak basicity of the ether oxygen and the steric clash of the methyl group.

  • Intramolecular Hydrogen Bonding: Salicylate possesses a strong intramolecular H-bond (Phenol-OH

    
     Carboxyl-O) that stabilizes a planar conformation (
    
    
    
    kcal/mol). o-Anisate lacks this, leading to a twisted carboxylate group relative to the benzene ring to minimize steric repulsion.
  • Electronic Effects: The methoxy group is electron-donating by resonance but less so than the phenolate anion. This affects the pKa of the carboxylic acid (Salicylic acid pKa

    
     = 2.97; o-Anisic acid pKa = 4.09), making o-anisate a slightly more basic carboxylate but a poorer overall binder.
    
Visualization of Coordination Modes

coordination_modes cluster_sal Salicylate (Chelation) cluster_anis o-Anisate (Monodentate) Sal Salicylate Ligand Complex_Sal Stable 6-Membered Chelate Ring Sal->Complex_Sal Bidentate (O,O') Fe Metal Ion (Fe3+) Fe->Complex_Sal Interaction Key Difference: Methoxy group prevents ring closure (Sterics) Complex_Sal->Interaction Anis o-Anisate Ligand Complex_Anis Unstable/Weak Monodentate Complex Anis->Complex_Anis Monodentate (-COO) Fe_Anis Metal Ion (Fe3+) Fe_Anis->Complex_Anis Complex_Anis->Interaction

Caption: Comparison of coordination modes. Salicylate forms a stable chelate ring (left), while o-anisate binds primarily through the carboxylate, prevented from chelating by the methyl group.

Comparative Data Analysis

Metal Stability Constants (Log )

The following table synthesizes stability constants for Iron(III) and Copper(II). Note the orders-of-magnitude difference driven by the chelate effect.[1]

LigandMetal IonCoordination ModeLog

(Stability)
Experimental Observation
Salicylate Fe(III)Bidentate Chelate16.4 [1]Intense Violet Color (Charge Transfer)
o-Anisate Fe(III)Monodentate~3.2 *Pale Yellow/Precipitate (Benzoate-like)
Salicylate Cu(II)Bidentate Chelate10.6 [2]Deep Green/Blue Solution
o-Anisate Cu(II)Monodentate~2.5 *Pale Blue (Weak interaction)

*Note: Values for o-anisate are inferred from general benzoate stability constants (Log K ~3.0 for Fe(III)) due to the lack of chelation. The methoxy group often reduces stability further via steric hindrance.

Human Serum Albumin (HSA) Binding

HSA binding is critical for drug distribution. Salicylate binds Site I and II with high affinity.

ParameterSalicylateo-AnisateMechanism of Difference
Binding Constant (

)

M

[3]

M

(Est.)
Loss of H-bond donor; Steric clash at Site II.
Primary Site Sudlow Site I & IINon-specific / WeakSite II is sensitive to steric bulk of ortho substituents [4].
Thermodynamics

Weak

Salicylate binding is enthalpy-driven (H-bonds).

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: UV-Vis Determination of Fe(III) Binding Affinity

This protocol uses the Benesi-Hildebrand method to quantify the drastic difference in binding affinity.

Reagents:

  • FeCl

    
     stock solution (1 mM in 0.1 M HCl to prevent hydrolysis).
    
  • Ligand solutions (Salicylate and o-Anisate) at 10 mM in buffered water (pH 4.0).

Workflow:

  • Preparation: Prepare a series of vials with constant [Fe(III)] (100 µM) and increasing [Ligand] (0 to 1000 µM).

  • Incubation: Allow to equilibrate for 30 minutes at 25°C.

  • Measurement: Scan UV-Vis spectra (300–700 nm).

    • Expectation (Salicylate): Emergence of a peak at ~530 nm (Violet).

    • Expectation (o-Anisate): Minimal change in visible region; slight UV shift.

  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope/intercept ratio gives the dissociation constant
    
    
    .
Protocol B: Fluorescence Quenching for HSA Binding

This method detects binding via the quenching of HSA's intrinsic Tryptophan (Trp-214) fluorescence.

Workflow:

  • Setup: HSA solution (2 µM) in PBS (pH 7.4).

  • Titration: Titrate ligand (0–50 µM) into the cuvette.

  • Excitation/Emission: Excitation at 280 nm; Emission recorded at 300–400 nm (Peak ~340 nm).

  • Calculation: Use the Stern-Volmer equation:

    
    
    
    • 
      : Fluorescence intensity without ligand.
      
    • 
      : Fluorescence intensity with ligand.[2]
      
    • 
      : Stern-Volmer quenching constant (correlates to binding affinity 
      
      
      
      ).

Self-Validating Check: Salicylate will show a steep linear slope (strong quenching). o-Anisate will show a flat or very shallow slope, confirming weak interaction.

Experimental Workflow Diagram

experimental_workflow cluster_metal Pathway A: Metal Affinity (Fe/Cu) cluster_protein Pathway B: Protein Binding (HSA) Start Start: Ligand Selection Solubility Check Solubility (pH 7.4) Start->Solubility UV_Prep Prepare Job's Plot Series Solubility->UV_Prep Metal Study Fluoro_Prep Prepare HSA (2µM) Solubility->Fluoro_Prep Protein Study Measure_Abs Measure Absorbance (Sal: 530nm, Anis: UV) UV_Prep->Measure_Abs Calc_Beta Calculate Log Beta Measure_Abs->Calc_Beta Decision Compare Data Calc_Beta->Decision Titrate Titrate Ligand (0-50µM) Fluoro_Prep->Titrate SternVolmer Stern-Volmer Plot Titrate->SternVolmer SternVolmer->Decision Conclusion Final Report: Salicylate >> o-Anisate Decision->Conclusion

Caption: Dual-pathway experimental workflow for validating binding affinity differences via UV-Vis (metals) and Fluorescence (proteins).

References

  • Stability Constants of Iron(III) Salicylates. ResearchGate. (2025). Retrieved from

  • Spectrophotometric Study of Stability Constants of Fe(III), Co(II) and Cu(II) Complexes. International Journal of Science and Research. Retrieved from

  • Thermodynamics of the binding of salicylate to human serum albumin. PubMed. Retrieved from

  • Differential Effects of Methoxy Group on the Interaction of Curcuminoids with HSA. PLOS ONE. (2014).[3] Retrieved from

  • Coordination modes of salicylate ion. ResearchGate. Retrieved from

Sources

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